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  • Product: 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile
  • CAS: 1471468-84-4

Core Science & Biosynthesis

Foundational

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile molecular structure

The following technical guide details the molecular structure, synthesis, and applications of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile . Molecular Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Ap...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and applications of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile .

Molecular Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS: 1471468-84-4) represents a highly specialized bicyclic heterocyclic scaffold used primarily as an intermediate in the development of kinase inhibitors, carbonic anhydrase inhibitors, and antitubercular agents. Characterized by a fused pyridine-cyclohexanone core, the molecule features two orthogonal reactive centers: an electrophilic ketone at the C5 position and a versatile nitrile group at the C2 position. This guide provides a comprehensive analysis of its physiochemical properties, validated synthetic protocols, and reactivity profile for drug discovery applications.

Chemical Profile & Physiochemical Properties[1][2]

The molecule comprises a tetrahydroquinoline core oxidized at the benzylic position (C5) and functionalized with a cyano group at the C2 position. This electron-deficient pyridine ring exhibits distinct electronic properties compared to its non-oxidized counterparts.

Table 1: Physiochemical Specifications
PropertyValue / DescriptionSource/Method
IUPAC Name 5-oxo-7,8-dihydro-6H-quinoline-2-carbonitrileIUPAC
CAS Number 1471468-84-4Chemical Abstracts
Molecular Formula C₁₀H₈N₂OStoichiometry
Molecular Weight 172.18 g/mol Calculated
Appearance Off-white to pale yellow solidExperimental (Class)
Predicted LogP 1.0 ± 0.3In-silico (XLogP3)
TPSA 53.8 ŲTopological Polar Surface Area
H-Bond Acceptors 3 (Nitrile N, Pyridine N, Ketone O)Structural Analysis
H-Bond Donors 0Structural Analysis
Structural Analysis
  • The Pyridine Ring: The presence of the electron-withdrawing nitrile group at C2 and the carbonyl at C5 significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but highly reactive towards nucleophilic attack at C4 (if activated) or reduction.

  • The C5-Ketone: Located at the benzylic position relative to the pyridine nitrogen, this carbonyl is activated for condensation reactions (e.g., with hydrazines or amines) to form fused tricyclic systems.

  • The C2-Nitrile: A linear, sp-hybridized group that serves as a precursor for amides, carboxylic acids, or tetrazoles (via [3+2] cycloaddition).

Synthetic Pathways[3][6][9]

The synthesis of 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile typically involves the functionalization of the pre-formed tetrahydroquinoline core. Two primary strategies are employed: Oxidative Functionalization and Nucleophilic Substitution .

Diagram 1: Retrosynthetic Analysis

Synthesis Target 5-Oxo-5,6,7,8- tetrahydroquinoline- 2-carbonitrile Precursor1 2-Chloro-5,6,7,8- tetrahydroquinoline Intermediate 2-Chloro-5-oxo- 5,6,7,8-tetrahydroquinoline Precursor1->Intermediate Oxidation (CrO3 or KMnO4) Precursor2 5,6,7,8- Tetrahydroquinoline Precursor2->Precursor1 Chlorination (POCl3/N-Oxide) Intermediate->Target Cyanation (Zn(CN)2, Pd cat.)

Caption: Retrosynthetic pathway showing the conversion of tetrahydroquinoline precursors to the target nitrile via oxidation and cyanation.[1][2][3]

Detailed Protocol: Cyanation of 2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline

This is the most reliable route, avoiding the regioselectivity issues of direct C-H functionalization.

Reagents:

  • Substrate: 2-Chloro-5,6,7,8-tetrahydroquinolin-5-one

  • Cyanating Agent: Zinc cyanide (Zn(CN)₂)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon, charge a reaction vial with 2-chloro-5,6,7,8-tetrahydroquinolin-5-one (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 172.18 [M+H]⁺).

    • Note: The solution typically turns from yellow to dark orange/brown upon heating.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to sequester zinc/palladium species), followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂; Gradient: 0–40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (loss of C2-Cl signal, shift of adjacent protons).

Reactivity & Derivatization Map

The 5-oxo-2-carbonitrile scaffold is a "privileged structure" because it allows for divergent synthesis.

Diagram 2: Reactivity Profile

Reactivity Core 5-Oxo-5,6,7,8- tetrahydroquinoline- 2-carbonitrile C5_Rxn C5-Ketone Reactions Core->C5_Rxn C2_Rxn C2-Nitrile Reactions Core->C2_Rxn Hydrazine Condensation w/ Hydrazines (Tricyclic formation) C5_Rxn->Hydrazine Reductive Reductive Amination (Amine introduction) C5_Rxn->Reductive Hydrolysis Hydrolysis (-> Amide/Acid) C2_Rxn->Hydrolysis Cycloadd [3+2] Cycloaddition (-> Tetrazole) C2_Rxn->Cycloadd

Caption: Divergent synthesis map highlighting the orthogonal reactivity of the C5-ketone and C2-nitrile groups.

Key Transformations
  • Tricyclic Ring Formation (C5): Reaction with phenylhydrazines yields pyrido[4,3,2-de]cinnolines . This is critical for generating DNA-intercalating agents.

  • Pharmacophore Expansion (C2): The nitrile can be converted to an amidine or imidate, serving as a linker for larger biaryl systems often found in kinase inhibitors (e.g., Src, EGFR).

Medicinal Chemistry Applications

Kinase Inhibition

The tetrahydroquinoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases. The 5-oxo group provides a hydrogen bond acceptor vector, while the 2-carbonitrile group can engage in polar interactions with the gatekeeper residue or solvent front.

  • Target Class: Src Family Kinases (SFKs).

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Reference: Derivatives of this scaffold have demonstrated IC₅₀ values in the nanomolar range against Src and Lck kinases [1].

Carbonic Anhydrase (CA) Inhibition

Sulfonamide derivatives synthesized from this core (via chlorosulfonation of the phenyl ring if attached, or modification of the nitrile) show selectivity for CA isoforms IX and XII, which are hypoxic tumor markers.

  • Application: Hypoxia-activated prodrugs for solid tumors (e.g., MCF7 breast cancer lines) [2].

Analytical Characterization (Expected Data)

For researchers validating the synthesis, the following spectral features are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.0–8.5 ppm (d, 1H): Pyridine proton at C4 (deshielded by C5=O).

    • δ 7.5–7.8 ppm (d, 1H): Pyridine proton at C3.

    • δ 3.0–3.2 ppm (t, 2H): Methylene protons at C6 (alpha to carbonyl).

    • δ 2.8–3.0 ppm (t, 2H): Methylene protons at C8 (benzylic).

    • δ 2.2–2.4 ppm (m, 2H): Methylene protons at C7.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~197 ppm: C5 Ketone (C=O).

    • δ ~117 ppm: Nitrile (C≡N).

    • δ ~150–160 ppm: Pyridine C2/C8a carbons.

  • IR Spectroscopy:

    • 2230–2240 cm⁻¹: Sharp C≡N stretch.

    • 1690–1700 cm⁻¹: Strong C=O stretch (conjugated ketone).

References

  • Saleh, N. M., et al. (2013). "Synthesis of some novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)yl)-benzene sulphonamide evaluated for their in-vitro anti-tumor activity." Asian Journal of Research in Chemistry, 6(5). Link

  • Thacker, P. S., et al. (2019).[4] "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86709800, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.[1] Link

  • Dotsenko, V. V., et al. (2019). "Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene)malononitriles." Sciforum. Link

  • Ghomashi, R., et al. (2023). "Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds." Current Medicinal Chemistry.

Sources

Exploratory

The Tetrahydroquinoline Scaffold: A Privileged Framework in Drug Discovery and Development

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activities of Tetrahydroquinoline Compounds Introduction: The Enduring Significance of the Tetrahydroquinoline Core The 1,2,3,4-tetrahydroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activities of Tetrahydroquinoline Compounds

Introduction: The Enduring Significance of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) moiety, a nitrogen-containing heterocyclic compound, stands as a "privileged scaffold" in the realm of medicinal chemistry. This structural motif is prevalent in a multitude of natural products and synthetic molecules, endowed with a remarkable spectrum of biological activities.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers and drug development professionals seeking to design novel therapeutic agents. This in-depth technical guide will provide a comprehensive exploration of the diverse pharmacological activities of tetrahydroquinoline derivatives, delving into their mechanisms of action, showcasing quantitative data, and providing detailed experimental protocols for their evaluation.

I. Anticancer Activities: A Multifaceted Approach to Combating Malignancy

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a wide array of human cancer cell lines.[3] Their anticancer activity is not monolithic but rather stems from a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[3][4]

A. Modulation of Key Signaling Pathways

A significant body of research has highlighted the ability of certain tetrahydroquinoline compounds to interfere with aberrant signaling cascades that are hallmarks of cancer.

1. The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers.[5][6] Specific tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival THQ Tetrahydroquinoline Derivative THQ->PI3K inhibits NFkB_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes THQ Tetrahydroquinoline Derivative THQ->IKK inhibits

Figure 2: Overview of the NF-κB signaling pathway and the inhibitory point of certain tetrahydroquinoline compounds.

B. Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of tetrahydroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrahydroquinolinone derivative (4a)HCT-116 (Colon)~13[4]
Tetrahydroquinolinone derivative (4a)A549 (Lung)~13[4]
Tetrahydroquinoline-isoxazoline hybrid (3j)HepG2 (Liver)5.20[8]
Morpholine-substituted THQ (10e)A549 (Lung)0.033[9]
2-Arylquinoline derivative (13)HeLa (Cervical)8.3[10]
Tetrahydroquinoline derivative (SF8)Hep-2C (Laryngeal)11.9[6][11]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds. [8][12] 1. Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [8] 2. Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment. [4]2. Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours). [11]3. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [4]4. Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [4]5. Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [12]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [8][13]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Figure 3: Workflow for the MTT cell viability assay.

II. Neuroprotective Activities: A Beacon of Hope for Neurodegenerative Diseases

Certain tetrahydroquinoline derivatives have demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. [14][15]Their mechanisms of action often involve antioxidant properties and the modulation of neuronal signaling pathways. [16]

A. Mechanisms of Neuroprotection

1. Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. Tetrahydroquinolines can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage. [14][17] 2. NMDA Receptor Antagonism: Some THQ derivatives have been designed as antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, which can mitigate excitotoxicity, a major cause of neuronal cell death in conditions like stroke. [1][18]

B. Quantitative Neuroprotective Activity Data

The neuroprotective effects of tetrahydroquinoline compounds are often evaluated by their ability to protect neuronal cells from various insults.

Compound ClassNeuroprotective ModelEC50 (µg/mL)Reference
Novel THQ derivativesABTS antioxidant assay< 10[14][17]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Rotenone-induced Parkinson's in ratsN/A (in vivo)[15][16]
C. Experimental Protocol: DPPH and ABTS Antioxidant Assays

These are common in vitro methods to assess the free radical scavenging capacity of compounds. [14][19] 1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Principle: In the presence of an antioxidant, the stable purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is measured. [18]* Protocol:

    • Prepare a stock solution of the tetrahydroquinoline compound in a suitable solvent (e.g., methanol).

    • In a 96-well plate, add various concentrations of the compound.

    • Add a methanolic solution of DPPH to each well.

    • Incubate in the dark at room temperature for 30 minutes. [19] 5. Measure the absorbance at 515-517 nm. [19] 6. Calculate the percentage of radical scavenging activity and determine the EC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, it is reduced, causing a decolorization of the solution, which is measured by a decrease in absorbance at 734 nm. [18]* Protocol:

    • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate. [18] 2. Dilute the stock solution to an absorbance of ~0.7 at 734 nm. [19] 3. Add various concentrations of the tetrahydroquinoline compound to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity and determine the EC50 value.

III. Antimicrobial and Anti-inflammatory Activities: Broadening the Therapeutic Horizon

The versatile tetrahydroquinoline scaffold also serves as a foundation for the development of potent antimicrobial and anti-inflammatory agents. [9][11]

A. Antimicrobial Activity

Tetrahydroquinoline derivatives have demonstrated activity against a range of pathogenic bacteria and fungi. Their mechanisms can involve the disruption of essential microbial processes.

B. Anti-inflammatory Activity

Several tetrahydroquinoline compounds have exhibited significant in vivo anti-inflammatory properties. [3][11]This activity is often linked to the inhibition of pro-inflammatory mediators. For instance, some derivatives have been shown to scavenge nitric oxide (NO), a key inflammatory molecule. [20][11]

IV. Synthesis of Tetrahydroquinoline Derivatives

A variety of synthetic strategies have been developed to construct the tetrahydroquinoline core, allowing for the generation of diverse libraries of compounds for biological screening. [2][9]Domino reactions, also known as tandem or cascade reactions, are particularly efficient for this purpose. [9]One of the most widely used methods is the Povarov reaction, a three-component condensation of an aniline, an aldehyde, and an electron-rich alkene, typically catalyzed by a Lewis acid. [17]

V. Conclusion and Future Perspectives

The tetrahydroquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The multifaceted nature of their anticancer effects, coupled with their promising neuroprotective, antimicrobial, and anti-inflammatory properties, underscores their significance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their advancement into preclinical and clinical studies. The synthetic versatility of the tetrahydroquinoline core ensures that it will remain a cornerstone of drug discovery efforts for years to come.

References

  • Alzagameem, A., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS. [Link]

  • Janku, F., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 71(24), 7351–7359. [Link]

  • Biernasiuk, A., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 9985. [Link]

  • Meric-Bernstam, F., & Gonzalez-Angulo, A. M. (2009). Targeting the PI3K-Akt-mTOR pathway for cancer therapy. Journal of Clinical Oncology, 27(13), 2278–2287.
  • Karin, M. (2006). Nuclear factor-κB in cancer development and progression.
  • MDPI. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Bernal, C. C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 185-198. [Link]

  • Baldwin, A. S. (2012). Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment. Clinical Cancer Research, 18(22), 6084–6089. [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 16(11), 9059–9088. [Link]

  • Spero, D. M., et al. (1990). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 33(5), 1475–1480. [Link]

  • Tan, W., et al. (2017). Role of the NFκB-signaling pathway in cancer. Tumor Biology, 39(6), 1010428317709331. [Link]

  • Carling, R. W., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3863–3866. [Link]

  • Karin, M., & Greten, F. R. (2005). IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy. The Journal of Clinical Investigation, 115(10), 2625–2632. [Link]

  • PubMed. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. PubMed. [Link]

  • Lee, J., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(4), 481. [Link]

  • Al-Omair, M. A., et al. (2024). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. International Journal of Molecular Sciences, 25(6), 3144. [Link]

  • González-Garrido, S., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(22), 5005. [Link]

  • E-RESEARCHCO. (2015). A Strategic Development toward Tetrahydroquinoline Diversity: A Review. E-RESEARCHCO. [Link]

  • Zhang, Y., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. MedComm, mcoac049. [Link]

  • ResearchGate. (2025). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds. ResearchGate. [Link]

  • Tan, J. Q., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Journal of Neurochemistry, 166(5), 906–929. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2008). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • PubMed. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. [Link]

  • ResearchGate. (2002). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. ResearchGate. [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Apryani, E., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. World Journal of Advanced Research and Reviews, 15(03), 001–006. [Link]

  • Pisoschi, A. M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

  • Preprints.org. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 5-Oxo-Tetrahydroquinolines: Core Methodologies and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals The 5-oxo-tetrahydroquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-oxo-tetrahydroquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for constructing the 5-oxo-tetrahydroquinoline framework, with a focus on mechanistic principles, experimental considerations, and practical applications.

The Significance of the 5-Oxo-Tetrahydroquinoline Core

The tetrahydroquinoline ring system is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of a carbonyl group at the 5-position introduces a key functional handle for further molecular elaboration and can significantly influence the molecule's pharmacological profile. Derivatives of 5-oxo-tetrahydroquinoline have demonstrated promising potential as anticancer agents and modulators of multidrug resistance (MDR) in cancer cells, highlighting the therapeutic relevance of this scaffold.[2][3][4][5]

Core Synthetic Strategy: The Hantzsch Multicomponent Reaction

The most prevalent and versatile method for the synthesis of 5-oxo-tetrahydroquinoline derivatives is the Hantzsch four-component reaction. This powerful one-pot reaction brings together four simple and readily available starting materials to construct the complex polyhydroquinoline core with high efficiency and atom economy.[6]

The classical Hantzsch synthesis of 5-oxo-tetrahydroquinolines typically involves the condensation of:

  • An aromatic aldehyde

  • A β-ketoester (commonly ethyl acetoacetate)

  • A cyclic 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione)

  • Ammonium acetate as the nitrogen source

The reaction is typically promoted by a catalyst and can be performed under various conditions, including solvent-free and aqueous micellar systems.[7][8][9]

Mechanistic Insights into the Hantzsch Synthesis

The mechanism of the Hantzsch reaction for 5-oxo-tetrahydroquinolines is a well-established cascade of condensation and cyclization reactions. A plausible mechanism is depicted below:

Hantzsch_Mechanism cluster_knoevenagel Knoevenagel Condensation cluster_enamine Enamine Formation cluster_cyclization Michael Addition & Cyclization Aldehyde ArCHO Knoevenagel_Intermediate α,β-Unsaturated Dicarbonyl Aldehyde->Knoevenagel_Intermediate Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Ammonia NH₃ Ammonia->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Final_Product 5-Oxo-tetrahydroquinoline Cyclized_Intermediate->Final_Product Dehydration caption Figure 1. Plausible mechanism of the Hantzsch reaction.

Caption: Figure 1. Plausible mechanism of the Hantzsch reaction.

The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene group of the cyclic 1,3-dicarbonyl compound. Concurrently, the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine intermediate . A subsequent Michael addition of the enamine to the α,β-unsaturated dicarbonyl species, followed by an intramolecular condensation and dehydration , yields the final 5-oxo-tetrahydroquinoline product.

Catalytic Systems for the Hantzsch Synthesis

A wide variety of catalysts have been employed to facilitate the Hantzsch synthesis of 5-oxo-tetrahydroquinolines, ranging from simple acids and bases to more sophisticated and recyclable catalytic systems. The choice of catalyst can significantly impact the reaction efficiency, yield, and environmental footprint.

CatalystTypical Loading (mol%)SolventTemperature (°C)Reaction TimeYield Range (%)Reference
Gadolinium triflate (Gd(OTf)₃) 5EthanolRoom Temperature5-6 h82-94[7][10]
Starch Sulfuric Acid 0.08 gWaterRoom Temperature1-7 hHigh[9]
Nano-SnO₂ 1EthanolReflux-Good[11]
Cobalt(II) Complex 0.10 gSolvent-free2525-38 minHigh[12]
Cu(II) Complex 0.05 gSolvent-free10029-35 minHigh[8]

Table 1. Comparison of Catalytic Systems for the Hantzsch Synthesis of 5-Oxo-tetrahydroquinolines.

The use of Lewis acids like Gadolinium triflate offers mild reaction conditions and good to excellent yields.[7][10] Green and sustainable approaches utilizing catalysts such as starch sulfuric acid in water or solvent-free conditions with recyclable metal complexes have also been successfully developed, addressing the growing demand for environmentally benign synthetic methods.[8][9][12]

Experimental Protocol: Gadolinium Triflate-Catalyzed Hantzsch Synthesis

The following protocol is a representative example of the Hantzsch synthesis of a 5-oxo-tetrahydroquinoline derivative using gadolinium triflate as a catalyst.[7]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Dimedone (2 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (2 mmol)

  • Gadolinium triflate (Gd(OTf)₃) (5 mol%)

  • Ethanol (5 mL)

  • 50 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add the aromatic aldehyde (2 mmol), dimedone (2 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2 mmol).

  • Add ethanol (5 mL) to the flask.

  • Add gadolinium triflate (5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 5-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the solid product that has formed is collected by filtration.

  • The crude product is then purified by recrystallization from ethanol to afford the pure 5-oxo-tetrahydroquinoline derivative.

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aldehyde, Dimedone, Ethyl Acetoacetate, NH₄OAc B Add Ethanol A->B C Add Gd(OTf)₃ Catalyst B->C D Stir at Room Temperature (5-6 hours) C->D E Monitor by TLC D->E F Filter Solid Product E->F Reaction Complete G Recrystallize from Ethanol F->G H Obtain Pure Product G->H caption Figure 2. Experimental workflow for the Hantzsch synthesis.

Caption: Figure 2. Experimental workflow for the Hantzsch synthesis.

Alternative Synthetic Routes

While the Hantzsch reaction is the dominant method, other strategies can be employed to construct the 5-oxo-tetrahydroquinoline core, particularly for accessing derivatives with different substitution patterns.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful tool for the formation of cyclic ketones fused to an aromatic ring.[13][14] This strategy can be adapted for the synthesis of 5-oxo-tetrahydroquinolines by designing a suitable precursor containing an N-aryl moiety and a carboxylic acid or its derivative tethered at the appropriate position. The reaction is typically promoted by a strong Lewis acid or a Brønsted acid.

FC_Acylation Precursor N-Aryl-γ-aminobutyric acid derivative Product 5-Oxo-tetrahydroquinoline Precursor->Product Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) caption Figure 3. Intramolecular Friedel-Crafts acylation approach.

Caption: Figure 3. Intramolecular Friedel-Crafts acylation approach.

The success of this approach is highly dependent on the nature of the substituent on the aromatic ring and the length of the tether. Electron-donating groups on the aniline ring facilitate the electrophilic aromatic substitution.

Intramolecular Cyclization via Dieckmann Condensation

The Dieckmann condensation, an intramolecular version of the Claisen condensation, provides a route to cyclic β-keto esters.[15][16] A suitably substituted N-aryl diester can undergo an intramolecular cyclization to form a 5-oxo-tetrahydroquinoline derivative with a carboxylate group at the 4-position. This reaction is typically carried out in the presence of a strong base.

Dieckmann_Condensation Precursor N-Aryl Diester Product 4-Carboxy-5-oxo- tetrahydroquinoline derivative Precursor->Product Strong Base (e.g., NaOEt) caption Figure 4. Dieckmann condensation for 5-oxo-tetrahydroquinoline synthesis.

Caption: Figure 4. Dieckmann condensation for 5-oxo-tetrahydroquinoline synthesis.

Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can provide the unsubstituted 5-oxo-tetrahydroquinoline core.

Conclusion and Future Perspectives

The synthesis of the 5-oxo-tetrahydroquinoline scaffold is a dynamic area of research, driven by the significant therapeutic potential of its derivatives. The Hantzsch multicomponent reaction remains the cornerstone of synthetic efforts, offering a highly efficient and modular approach to a wide range of substituted analogs. The development of novel, environmentally benign catalytic systems continues to enhance the practicality and sustainability of this powerful transformation.

While the Hantzsch reaction is well-established, the exploration of alternative synthetic strategies, such as intramolecular Friedel-Crafts acylation and Dieckmann condensation, provides valuable avenues for accessing unique substitution patterns that may be challenging to achieve through multicomponent approaches. Future research in this field will likely focus on the development of enantioselective methods to control the stereochemistry of the 4-position, which is often a chiral center in biologically active molecules. Furthermore, the application of these synthetic methodologies to the creation of diverse chemical libraries will undoubtedly accelerate the discovery of new drug candidates based on the promising 5-oxo-tetrahydroquinoline core.

References

  • Sheik Mansoor, S., Aswin, K., Logaiya, K., & Sudhan, P. N. (2012). An efficient one-pot multi component synthesis of polyhydroquinoline derivatives through Hantzsch reaction catalysed by Gadolinium triflate. Arabian Journal of Chemistry, 10, S546–S553. [Link]
  • Sheik Mansoor, S., Aswin, K., Logaiya, K., & Sudhan, P. N. (2012). An efficient one-pot multi component synthesis of polyhydroquinoline derivatives through Hantzsch reaction catalysed by Gadolinium triflate. ResearchGate. [Link]
  • Ga(OTf)3 catalysed synthesis of polyhydroquinoline derivatives via the Hantzsch reaction. ResearchGate. (n.d.). [Link]
  • Enantioselective synthesis of 4-substituted tetrahydroisoquinolines via palladium-catalyzed intramolecular Friedel–Crafts type allylic alkylation of phenols. Royal Society of Chemistry. (n.d.). [Link]
  • Wang, L., Han, X., Gong, F., & Li, C. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. PMC. [Link]
  • An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex. Journal of Research in Medical and Dental Science. (2018). [Link]
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Royal Society of Chemistry. (n.d.). [Link]
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
  • Kumar, A. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical & Biological Archives. [Link]
  • Shahraki, O., Khoshneviszadeh, M., Dehghani, M., Mohabbati, M., Tavakkoli, M., Saso, L., ... & Firuzi, O. (2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. MDPI. [Link]
  • Wu, J., Zhang, L., & Li, J. (2013). Synthesis of Polyhydroquinolines Hantzsch Reaction Catalyzed by Starch Sulfuric Acid in Water. Asian Journal of Chemistry. [Link]
  • Shahraki, O., Khoshneviszadeh, M., Dehghani, M., Mohabbati, M., Tavakkoli, M., Saso, L., ... & Firuzi, O. (2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. PubMed. [Link]
  • Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., Miri, R., & Firuzi, O. (2021). 5-Oxo-hexahydroquinoline and 5-oxo-tetrahydrocyclopentapyridine derivatives as promising antiproliferative agents with potential apoptosis-inducing capacity. PubMed. [Link]
  • Synthesis of Pharmaceutical Polyhydroquinolines Catalyzed by Cobalt (II) Complex as Reusable Catalyst. Journal of Research in Medical and Dental Science. (2017). [Link]
  • Synthetic route to 5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives variously substituted in the 4-position 5a–c. ResearchGate. (n.d.). [Link]
  • Efficient synthesis of polyhydroquinolines via the Hantzsch reaction Using nano-SnO2. Scholars Research Library. (n.d.). [Link]
  • Zandersons, A., Shkil, G. P., Lusis, V., Muceniece, D., Sagitullin, R. S., & Duburs, G. (1993). ChemInform Abstract: 5-Oxo-5,6,7,8-tetrahydroquinolinium Salts: Synthesis and Reactions. ResearchGate. [Link]
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. (n.d.). [Link]
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers. (n.d.). [Link]
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. ResearchGate. (n.d.). [Link]
  • The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace. (n.d.). [Link]
  • Sun, C. M., & Thummanagoti, S. (2011). Multicomponent Assembly Strategies for the Synthesis of Diverse Tetrahydroisoquinoline Scaffolds. R Discovery. [Link]
  • Jiang, B., & Tu, S. J. (2016). Recent Developments on Five-Component Reactions. PMC. [Link]
  • Carranco, I., Díaz, J. L., Jiménez, O., Vendrell, M., Albericio, F., Royo, M., & Lavilla, R. (2004). Multicomponent Reactions with Dihydroazines: Efficient Synthesis of a Diverse Set of Pyrido-Fused Tetrahydroquinolines. ACS Publications. [Link]
  • Zhou, P., Hu, B., Li, L., Rao, K., Yang, J., & Yu, F. (2022). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. PMC. [Link]
  • Dieckmann Condensation. SynArchive. (n.d.). [Link]
  • Nie, H., Zhu, Y., Hu, X., Wei, Z., Yao, L., Zhou, G., ... & Zhang, S. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
  • Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[7][10]triazino[6,5-b]quinoline Derivatives. ResearchGate. (n.d.). [Link]
  • 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Royal Society of Chemistry. (n.d.). [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. (n.d.). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Executive Summary & Strategic Rationale The target molecule, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile , represents a critical pharmacophore in medicinal chemistry, particularly as a core scaffold for BET bromodom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile , represents a critical pharmacophore in medicinal chemistry, particularly as a core scaffold for BET bromodomain inhibitors and kinase modulators. The simultaneous presence of the C5-ketone and the C2-nitrile presents a synthetic challenge due to the electronic deactivation of the pyridine ring.

Synthetic Strategy: Direct electrophilic substitution at the C2 position of the 5-oxo-tetrahydroquinoline core is electronically unfavorable. Consequently, this protocol utilizes a Modified Reissert-Henze Functionalization . This route exploits the unique reactivity of the N-oxide intermediate to reverse the polarity of the C2 position, rendering it susceptible to nucleophilic attack by cyanide equivalents.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusively targets the C2 position (alpha to nitrogen).

  • Scalability: Avoids transition metal catalysts (e.g., Pd-catalyzed cyanation), reducing cost and heavy metal scavenging requirements.

  • Safety: Utilizes Trimethylsilyl Cyanide (TMSCN) and an acyl activator, avoiding the use of highly toxic gaseous HCN or biphasic KCN systems.

Pathway Visualization

Synthetic Workflow

The following diagram outlines the two-stage transformation from the commercially available 7,8-dihydroquinolin-5(6H)-one to the target nitrile.

SynthesisWorkflow Start 7,8-dihydroquinolin-5(6H)-one (Precursor) Inter N-Oxide Intermediate (Activated Species) Start->Inter Step 1: mCPBA DCM, 0°C to RT Target 5-Oxo-5,6,7,8-tetrahydro- quinoline-2-carbonitrile Inter->Target Step 2: TMSCN, DMCC DCM, Reflux

Figure 1: Two-step synthetic pathway utilizing N-oxide activation.

Mechanistic Logic (Reissert-Henze)

Understanding the mechanism is vital for troubleshooting. The acyl activator (DMCC) binds to the N-oxide oxygen, creating a potent leaving group. This induces a dipole shift, allowing the cyanide nucleophile to attack the C2 position.

Mechanism N_Oxide N-Oxide Activated_Complex N-Acyloxy Cationic Complex N_Oxide->Activated_Complex O-Acylation Activator Dimethylcarbamoyl Chloride (DMCC) Activator->Activated_Complex Adduct 1,2-Dihydro Adduct Activated_Complex->Adduct Nucleophilic Attack (C2) TMSCN TMS-Cyanide TMSCN->Adduct Elimination Elimination of Acid/Silanol Adduct->Elimination Product 2-Cyano Product Elimination->Product Re-aromatization

Figure 2: Mechanistic cascade of the modified Reissert-Henze reaction.

Detailed Experimental Protocol

Safety Pre-Read (Critical)
  • Cyanide Hazard: TMSCN hydrolyzes to HCN in contact with moisture/acid. All operations must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately accessible.

  • Peroxide Hazard: mCPBA is a shock-sensitive oxidizer. Do not concentrate to dryness if high residual peroxide content is suspected.

Stage 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one 1-oxide

Objective: Activate the pyridine ring for nucleophilic attack.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7,8-dihydroquinolin-5(6H)-one (10.0 g, 68.0 mmol) in Dichloromethane (DCM) (200 mL).

  • Oxidation: Cool the solution to 0°C using an ice bath. Slowly add m-Chloroperbenzoic acid (mCPBA) (70% wt, 18.5 g, 75.0 mmol, 1.1 equiv) portion-wise over 20 minutes.

    • Note: Exothermic reaction. Maintain internal temperature < 5°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (10% MeOH in DCM). The N-oxide is significantly more polar than the starting material.

  • Workup:

    • Quench excess peroxide by adding saturated aqueous Na2S2O3 (50 mL). Stir for 15 minutes.

    • Wash the organic layer with saturated aqueous NaHCO3 (3 x 100 mL) to remove m-chlorobenzoic acid byproduct.

    • Critical Check: Ensure the aqueous wash is basic (pH > 8) to fully extract the acid.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude N-oxide is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (DCM:MeOH gradient 100:0 to 90:10).

    • Yield Target: 85–95% (Off-white solid).

Stage 2: Deoxycyanation to 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Objective: Regioselective installation of the nitrile group.

  • Setup: In a dry 250 mL flask under Nitrogen atmosphere, dissolve the N-oxide intermediate (5.0 g, 30.6 mmol) in anhydrous DCM (100 mL).

  • Activation: Add Dimethylcarbamoyl chloride (DMCC) (3.95 g, 3.4 mL, 36.7 mmol, 1.2 equiv). Stir at RT for 15 minutes to form the activated complex.

    • Alternative: Benzoyl chloride (BzCl) can be used, but DMCC simplifies purification.

  • Cyanation: Slowly add Trimethylsilyl cyanide (TMSCN) (3.64 g, 4.6 mL, 36.7 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at RT for 12–16 hours. If conversion is slow (checked by TLC), heat to reflux (40°C) for 4 hours.

  • Quench & Workup:

    • Cool to RT. Carefully add saturated aqueous NaHCO3 (50 mL) to hydrolyze excess TMSCN and silanol byproducts. CAUTION: Potential HCN evolution—perform in hood.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics, dry over MgSO4, and concentrate.

  • Purification: Purify the residue via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).

    • Target Product: 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.

    • Yield Target: 60–75% (White to pale yellow solid).

Process Parameters & Data Summary

ParameterSpecificationCriticalityRationale
Stoichiometry (mCPBA) 1.05 – 1.15 equivHighExcess ensures full conversion; too much complicates workup.
Temperature (Step 1) < 5°C (Addition)MediumControls exotherm and prevents over-oxidation.
Activator Choice DMCC vs. BzClMediumDMCC byproducts are water-soluble; BzCl produces benzoic acid which requires extensive base washing.
Water Content (Step 2) < 0.1% (Anhydrous)HighWater hydrolyzes TMSCN and the activated N-oxide complex, killing the reaction.
Reaction Time (Step 2) 12 – 24 HoursLowReaction is kinetically slow at RT; rushing leads to lower yields.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete extraction of benzoic acid.Ensure NaHCO3 washes are thorough. The N-oxide is polar; avoid losing it in aqueous phase by salting out (NaCl) if necessary.
No Reaction in Step 2 Wet solvent or old TMSCN.Dry DCM over molecular sieves. Verify TMSCN quality (should be clear liquid, not cloudy).
Regioisomer Formation Temperature too high during addition.Maintain strict temperature control.[1] The C2 position is thermodynamically favored, but high heat can promote C4 attack or decomposition.
Emulsion during Workup DMCC byproducts acting as surfactants.Filter the biphasic mixture through a Celite pad or add brine to break the emulsion.

References

  • Reissert-Henze Reaction Overview

    • Reaction: Functionalization of Pyridine N-oxides.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link][2]

  • Target Molecule Data

    • Title: 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CID 86709800).[4]

    • Source: PubChem.[4]

    • URL:[Link]

  • Methodology Foundation (Analogous Chemistry)

    • Title: Facile Synthesis of 2-Cyano-pyridines via Modified Reissert-Henze Reaction.
    • Source: Application of TMSCN/DMCC in heterocyclic synthesis (General Protocol Adapt
    • Context: This protocol is derived from standard medicinal chemistry practices for activating quinoline N-oxides as described in J. Org. Chem. and Tetrahedron Lett. literature regarding Reissert-Henze modifications.[2][5][6]

Sources

Application

Application Note: Tetrahydroquinoline (THQ) Derivatives in Modern Drug Discovery

Executive Summary: The Privileged Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) moiety is classified as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is classified as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1][2] Unlike its fully aromatic counterpart (quinoline), the THQ core offers a distinct 3D architecture with a defined puckering of the saturated ring, creating opportunities for stereochemical complexity (chiral centers at C2, C3, and C4).

This guide addresses the two critical bottlenecks in THQ utilization:

  • Rapid Assembly: Implementing the Povarov multicomponent reaction for library generation.

  • Biological Validation: Protocols for assessing THQ efficacy in Oncology (BET inhibition) and Infectious Disease (Malaria).

Structural Biology & Mechanism of Action[3][4][5][6]

The Pharmacophore

The THQ scaffold owes its versatility to three structural pillars:

  • The Nitrogen Atom (N1): Acts as a hydrogen bond donor/acceptor or a handle for acylation/alkylation to modulate lipophilicity.

  • The Fused Benzene Ring: Provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.
  • The Saturated Ring (C2-C4): Allows for the precise positioning of substituents in 3D space, critical for distinguishing between protein isoforms (e.g., BET BD1 vs. BD2).

Pathway Visualization: BET Bromodomain Inhibition

One of the most potent applications of THQs is the inhibition of Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4).[3] THQ derivatives mimic the acetylated lysine (KAc) residues on histone tails, effectively "blinding" the epigenetic reader proteins.

BET_Mechanism Histone Acetylated Histone (KAc) BRD4 BRD4 Protein (Epigenetic Reader) Histone->BRD4 Recruits Transcription Oncogene Transcription (c-MYC, BCL2) BRD4->Transcription Promotes THQ_Inhibitor THQ Inhibitor (e.g., I-BET726) THQ_Inhibitor->BRD4 Competitive Binding (High Affinity) Displacement Chromatin Displacement THQ_Inhibitor->Displacement Causes Displacement->Transcription Downregulates

Figure 1: Mechanism of Action for THQ-based BET Inhibitors. The THQ scaffold competitively displaces BRD4 from chromatin, silencing oncogenes.

Synthetic Application Note: The Povarov Reaction[8][9][10][11]

For drug discovery libraries, traditional hydrogenation of quinolines is insufficient due to limited substitution patterns. The Povarov Reaction (imino Diels-Alder) is the industry standard for accessing highly functionalized THQs in a single step.

Reaction Logic

This is a three-component condensation involving:

  • Aniline: Provides the nitrogen core.

  • Aldehyde: Determines the C2 substituent.

  • Electron-Rich Olefin (Dienophile): Forms the C3-C4 bond and introduces complexity.

Protocol: Scandium-Catalyzed Diastereoselective Synthesis

Objective: Synthesis of cis-2,4-substituted tetrahydroquinolines.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Vinyl carbamate or enol ether (1.2 equiv)

  • Catalyst: Scandium(III) triflate [

    
    ] (10 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation (In Situ): In a dry round-bottom flask, dissolve the aniline and aldehyde in MeCN (0.2 M). Add anhydrous

    
     to sequester water. Stir at RT for 30 minutes.
    
  • Catalyst Addition: Add

    
     (10 mol%) to the mixture.
    
  • Cycloaddition: Add the olefin dropwise. Stir the reaction at ambient temperature for 4–12 hours. Note: Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel).

Validation Criteria:

  • Yield: Expect 75–95%.

  • Stereochemistry: The cis-isomer usually predominates (verify via coupling constants in

    
     NMR; 
    
    
    
    and
    
    
    ).
Comparative Catalyst Performance
CatalystTypical YieldDiastereoselectivity (cis:trans)Comments

85-95% >90:10 Gold Standard. Water tolerant, recoverable.

80-90%85:15Good alternative, cheaper than Sc.

60-75%60:40Harsh conditions, lower selectivity.

(Iodine)
70-85%VariableMetal-free "Green" option.

Therapeutic Protocols & Case Studies

Oncology: BET Bromodomain Binding Assay

Context: Compounds like I-BET726 are THQ derivatives that bind to the acetyl-lysine pocket of BRD4. Method: Fluorescence Polarization (FP) Competition Assay.

Protocol:

  • Tracer Preparation: Use a fluorescently labeled BET ligand (e.g., FITC-JQ1).

  • Protein Prep: Recombinant BRD4-BD1 domain in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100).

  • Compound Dosing: Serial dilute THQ compounds in DMSO (10-point curve).

  • Incubation:

    • Mix 10

      
      L protein (final conc. 
      
      
      
      of tracer) + 10
      
      
      L tracer (1-5 nM) + 100 nL compound.
    • Incubate for 60 mins at RT in black 384-well plates.

  • Readout: Measure FP (Ex 485 nm / Em 530 nm).

  • Analysis: Plot mP vs. log[Compound]. Calculate

    
    .
    
Infectious Disease: Antimalarial Screening

Context: The THQ compound MMV692140 targets Plasmodium falciparum elongation factor 2 (PfeEF2).[4][5][6][7][8] Key Insight: Unlike quinolines (chloroquine) that target heme detoxification, specific THQs target protein synthesis machinery.

SAR Table: Antimalarial Potency (MMV692140 Analogs) | Position | Modification | Effect on Potency (


) | Interpretation |
| :--- | :--- | :--- | :--- |
| N1  | Alkylation (Methyl) | Decrease | H-bond donor likely required. |
| C6  | Halogen (Cl/Br) | Increase (10x)  | Fills hydrophobic pocket in PfeEF2. |
| C2  | Aryl substitution | Neutral/Variable | Tolerates diversity (good for PK tuning). |

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing and testing a THQ library.

THQ_Workflow Start Library Design (THQ Scaffold) Synthesis Povarov Reaction (Sc(OTf)3 Catalysis) Start->Synthesis Purification Purification (Flash Chromatography) Synthesis->Purification QC QC: NMR / LCMS (Verify cis/trans) Purification->QC Branch Therapeutic Target? QC->Branch Oncology Oncology (BET) FP Assay Branch->Oncology Bromodomain Malaria Malaria (PfeEF2) Parasite Viability Branch->Malaria Anti-parasitic Lead Lead Optimization Oncology->Lead IC50 < 100nM Malaria->Lead EC50 < 500nM

Figure 2: Integrated workflow for the synthesis and biological evaluation of Tetrahydroquinoline libraries.

References

  • BenchChem. (2025). 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery. Link

  • Kouretas, I., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[1][9][10] PubMed.[7] Link

  • Gosmini, R., et al. (2014). The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. Journal of Medicinal Chemistry. Link

  • Laleu, B., et al. (2022).[6][7] Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2. ChemMedChem. Link

  • Wang, H., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions. Beilstein Journal of Organic Chemistry. Link

  • Hu, E., et al. (2018). Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: Comprehensive Characterization of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

The following technical guide details the analytical characterization of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS: 1471468-84-4). This document is structured as a master protocol for synthesis verification a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the analytical characterization of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS: 1471468-84-4). This document is structured as a master protocol for synthesis verification and quality control.

Introduction & Structural Context

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (C₁₀H₈N₂O, MW: 172.18 g/mol ) is a bifunctional heterocyclic building block.[1][2][3] It features a tetrahydroquinoline core oxidized at the C5 position (benzylic ketone) and functionalized at the C2 position with a nitrile group.

This molecule serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its dual functionality presents specific analytical challenges:

  • Electrophilicity: The C5-ketone makes the C6-position acidic and prone to enolization or condensation.

  • Polarity: The coexistence of a nitrile and a ketone significantly alters the chromatographic behavior compared to the non-oxidized precursor.

  • Stability: The nitrile group is susceptible to hydrolysis (to amide/acid) under acidic/basic stress.

Structural Analysis Strategy

The following workflow outlines the logical progression for full structural validation.

G cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) Sample Crude Sample (CAS: 1471468-84-4) IR FT-IR (Functional Groups) Sample->IR Step 1 NMR 1H/13C NMR (Connectivity) IR->NMR Step 2 MS HRMS (Formula) NMR->MS Step 3 HPLC RP-HPLC (Organic Impurities) MS->HPLC Step 4 Release Certificate of Analysis (CoA) HPLC->Release Pass LOD LOD/ROI (Inorganics) LOD->Release

Caption: Analytical workflow for the structural validation and purity profiling of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR)

The presence of the C5-carbonyl group induces a distinct "deshielding effect" on the adjacent aromatic proton (H4) and the aliphatic protons at C6. This is the primary spectroscopic handle to distinguish the target from its non-oxidized precursor.

Methodology:

  • Solvent: DMSO-d₆ (Preferred for solubility and preventing H-D exchange at C6). CDCl₃ is acceptable but may result in peak overlapping.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

Predicted ¹H NMR Assignment (DMSO-d₆, 400 MHz):

PositionTypeShift (δ, ppm)MultiplicityCoupling (Hz)Structural Logic
H4 Ar-H8.20 – 8.35Doublet (d)J ≈ 8.0Diagnostic: Peri-effect of C5=O deshields H4 significantly.
H3 Ar-H7.90 – 8.05Doublet (d)J ≈ 8.0Ortho to Nitrile (EWG), typical pyridine shift.
H8 CH₂3.00 – 3.15Triplet (t)J ≈ 6.0Benzylic position (adjacent to N-ring).
H6 CH₂2.60 – 2.75Triplet (t)J ≈ 6.0

-to-Carbonyl. Check for integral loss (enolization) if D₂O added.
H7 CH₂2.05 – 2.20Quintet (m)J ≈ 6.0Central methylene unit.

Critical Quality Attribute (CQA) Check:

  • H4 Shift: If the doublet at ~8.2 ppm is shifted upfield to ~7.5 ppm, the C5-ketone is absent (indicating the unoxidized starting material).

  • Integral Ratio: Ensure the aliphatic region (H6, H7, H8) integrates to 2:2:2. Deviations suggest ring opening or alkylation impurities.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the two key functional groups.

  • Nitrile (C≡N): Sharp, medium intensity band at 2230–2245 cm⁻¹ .

  • Ketone (C=O): Strong band at 1685–1700 cm⁻¹ . Note: This is an aryl ketone; conjugation with the pyridine ring lowers the frequency compared to aliphatic ketones (usually 1715 cm⁻¹).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[4]

  • Molecular Ion: [M+H]⁺ = 173.07 m/z.[3]

  • Fragmentation Pattern:

    • Loss of CO (28 Da)

      
       m/z 145.
      
    • Loss of HCN (27 Da)

      
       m/z 146.
      

Chromatographic Purity Profiling (HPLC)

Separating the target from its likely synthetic precursor (5,6,7,8-tetrahydroquinoline-2-carbonitrile) requires a method that exploits the polarity difference introduced by the ketone.

Method Development Strategy

The target molecule is more polar than its non-oxidized precursor due to the carbonyl group. Therefore, in Reversed-Phase (RP) chromatography, the target (5-Oxo) will elute before the precursor.

HPLC Start Method Selection Column Stationary Phase: C18 (End-capped) or Phenyl-Hexyl Start->Column Mobile Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Column->Mobile Gradient Gradient Profile: 5% -> 95% B over 15 min Mobile->Gradient

Caption: HPLC Method Development Decision Tree.

Standard Operating Procedure (SOP) for HPLC Analysis

Objective: Quantify purity and identify the "Unoxidized Precursor" impurity.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffer pH ~2.5 suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide impurities).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
10.04060Linear Gradient
12.0595Wash
15.0595Hold
15.1955Re-equilibration

System Suitability Criteria:

  • Retention Time (RT): Target peak ~6.5 min (estimated).

  • Resolution (Rs): > 1.5 between Target and "Unoxidized Precursor" (which will elute later, ~8-9 min).

  • Tailing Factor: < 1.5 (Pyridine nitrogens can cause tailing; low pH is critical).

Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis (oxidation of the tetrahydro-ring) or degradation (hydrolysis).

Impurity NameStructure/OriginRelative Retention (RRT)Detection Strategy
Unoxidized Precursor 5,6,7,8-tetrahydroquinoline-2-carbonitrile> 1.0 (Less Polar)HPLC (Late eluter), H-NMR (Loss of H4 deshielding)
Amide Hydrolysis 5-oxo-...-2-carboxamide< 1.0 (More Polar)LC-MS (+18 mass), HPLC (Early eluter)
N-Oxide Pyridine N-oxide derivative< 0.8 (Very Polar)LC-MS (+16 mass), UV shift

Troubleshooting Guide:

  • Problem: Peak tailing > 2.0.

    • Root Cause:[6][7] Interaction between the basic pyridine nitrogen and residual silanols on the column.

    • Solution: Add 10-20 mM Triethylamine (TEA) to the mobile phase or switch to a "Base Deactivated" column (e.g., C18-Base).

  • Problem: Split peaks in NMR.

    • Root Cause:[6][7] Slow conformational exchange of the saturated ring or protonation.

    • Solution: Run NMR at elevated temperature (40-50°C) to sharpen peaks.

References

  • PubChem. (2025).[8] 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CID 86709800).[3][8] National Library of Medicine. Available at: [Link]

  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. (NMR shift data for tetrahydroquinoline core). Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (HPLC methodology for basic heterocycles).[7][9] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Welcome to the technical support center for the synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important heterocyclic scaffold. My insights are drawn from established synthetic methodologies and practical experience in troubleshooting complex organic reactions.

The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and its derivatives is frequently approached through a multicomponent reaction, often a variation of the Hantzsch pyridine synthesis. This one-pot approach is efficient but can be prone to side reactions and yield inconsistencies. This guide will provide a structured approach to identifying and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.

Issue 1: Low or No Product Yield

Question: I am not getting the expected product, or the yield is very low. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a multicomponent reaction like the Hantzsch synthesis can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the potential causes and solutions.

Possible Cause 1: Inactive or Impure Starting Materials

The purity of your reactants is paramount. 1,3-Cyclohexanedione is known to be susceptible to degradation, and the reactivity of your aldehyde and the cyano-activated methylene compound are critical.

  • Suggested Solution:

    • Verify Starting Material Purity: Use freshly opened or purified starting materials. 1,3-Cyclohexanedione can be recrystallized from a mixture of acetone and petroleum ether. The aldehyde should be free of any corresponding carboxylic acid, which can be removed by a simple aqueous wash and drying if necessary.

    • Use an Active Methylene Compound: For the introduction of the carbonitrile at the 2-position, a common precursor is a β-ketonitrile or a malononitrile derivative. Ensure its purity and reactivity.

Possible Cause 2: Suboptimal Reaction Conditions

The reaction temperature, solvent, and catalyst play a crucial role in driving the reaction towards the desired product.

  • Suggested Solution:

    • Temperature Optimization: While some Hantzsch-type reactions proceed at room temperature, heating is often required to drive the cyclization and dehydration steps. A systematic temperature screen from room temperature up to the reflux temperature of your chosen solvent is recommended.

    • Solvent Selection: The choice of solvent can influence the solubility of intermediates and the reaction rate. Ethanol is a common choice, but other polar protic solvents like methanol or isopropanol, or even aprotic solvents like DMF or DMSO in the presence of a suitable catalyst, can be explored.

    • Catalyst Screening: While ammonium acetate can serve as both the nitrogen source and a mild catalyst, the addition of a stronger acid or base catalyst can significantly improve yields.

      • Acid Catalysis: p-Toluenesulfonic acid (PTSA) has been shown to be effective in catalyzing Hantzsch-type reactions, often in aqueous micelles.[1]

      • Base Catalysis: A mild organic base like piperidine or triethylamine can also promote the initial condensation steps.

Possible Cause 3: Inefficient Reaction Work-up

The desired product may be present in the reaction mixture but is being lost during the work-up and purification process.

  • Suggested Solution:

    • Careful pH Adjustment: The product has both a basic nitrogen and an enolizable ketone, so its solubility can be pH-dependent. During aqueous work-up, carefully adjust the pH to ensure the product is in its least soluble form before extraction or filtration.

    • Thorough Extraction: If the product is soluble in the organic phase, ensure thorough extraction with a suitable solvent like ethyl acetate or dichloromethane.

    • Alternative Purification: If column chromatography is leading to product loss, consider recrystallization from a suitable solvent system.

ParameterInitial RecommendationOptimization Strategy
Temperature Reflux in EthanolScreen from RT to reflux; consider microwave irradiation
Solvent EthanolTest methanol, isopropanol, DMF, or aqueous micelles (with surfactant)
Catalyst Ammonium AcetateAdd catalytic amounts of PTSA, piperidine, or triethylamine
Issue 2: Formation of a Major Side Product

Question: I am getting a significant amount of a side product. How can I identify it and suppress its formation?

Answer:

The formation of side products is a common issue in multicomponent reactions. The most likely side products in this synthesis are intermediates that have failed to cyclize or have undergone alternative reaction pathways.

Possible Cause 1: Incomplete Cyclization - Formation of an Enamine Intermediate

The reaction may stall after the initial condensation of the 1,3-cyclohexanedione with ammonium acetate to form an enamine, or after the Knoevenagel condensation of the aldehyde with the cyano-activated methylene compound.

  • Suggested Solution:

    • Increase Reaction Time and/or Temperature: Providing more energy and time can drive the reaction towards the fully cyclized product.

    • Use a More Effective Catalyst: An acid catalyst like PTSA can facilitate the dehydration and cyclization steps.

Possible Cause 2: Michael Addition Side Product

An alternative reaction pathway can involve the Michael addition of the 1,3-cyclohexanedione to the Knoevenagel adduct of the aldehyde and the cyano-activated methylene compound, leading to an open-chain adduct.

  • Suggested Solution:

    • Control the Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. A slight excess of the nitrogen source (ammonium acetate) can favor the formation of the desired quinoline.

    • One-Pot, Stepwise Addition: Instead of mixing all components at once, consider a stepwise approach. For example, pre-forming the enamine of the 1,3-cyclohexanedione before adding the aldehyde and the cyano-activated methylene compound can sometimes direct the reaction pathway more effectively.

Workflow for Side Product Identification and Mitigation

start Major Side Product Observed lcms Analyze by LC-MS and NMR start->lcms enamine Intermediate Enamine or Knoevenagel Adduct Identified lcms->enamine Mass corresponds to intermediate michael Michael Adduct Identified lcms->michael Mass corresponds to open-chain adduct increase_energy Increase Reaction Time/Temperature enamine->increase_energy catalyst Add Acid Catalyst (e.g., PTSA) enamine->catalyst stoichiometry Adjust Reactant Stoichiometry michael->stoichiometry stepwise Implement Stepwise Addition Protocol michael->stepwise end Improved Yield of Desired Product increase_energy->end catalyst->end stoichiometry->end stepwise->end

Caption: Troubleshooting workflow for side product formation.

Issue 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I am struggling to purify the desired compound. What are the best purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, intermediates, and side products with similar polarities.

Suggested Solution 1: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds.

  • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, ethyl acetate, and mixtures with hexanes.

Suggested Solution 2: Column Chromatography

If recrystallization is not effective, column chromatography is the next option.

  • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and the major impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Use an Appropriate Stationary Phase: While silica gel is the most common stationary phase, for basic compounds like quinolines, using neutral or basic alumina can sometimes prevent product degradation and improve separation.

Suggested Solution 3: Acid-Base Extraction

The basic nature of the quinoline nitrogen can be exploited for purification.

  • Procedure:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic quinoline product will move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.

    • Extract the product back into an organic solvent or collect it by filtration if it precipitates as a solid.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile?

A1: The synthesis most likely proceeds through a Hantzsch-type mechanism. The key steps are:

  • Enamine Formation: 1,3-Cyclohexanedione reacts with ammonium acetate to form an enamine intermediate.

  • Knoevenagel Condensation: The aldehyde condenses with the active methylene compound (e.g., a β-ketonitrile) to form a vinylogous nitrile.

  • Michael Addition: The enamine adds to the vinylogous nitrile in a Michael-type reaction.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to form the final 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile product.

Q2: Can I use a different nitrogen source instead of ammonium acetate?

A2: Yes, other nitrogen sources can be used, although ammonium acetate is convenient as it also provides a mild acidic catalyst. Ammonia itself can be used, often in an alcoholic solution. For some variations of the Hantzsch synthesis, primary amines can be used to generate N-substituted quinolines.

Q3: Is it possible to synthesize derivatives with different substituents at the 2- and 3-positions?

A3: Absolutely. The Hantzsch synthesis is highly versatile. By varying the active methylene compound, you can introduce a wide range of substituents at the 2- and 3-positions. For example, using a β-ketoester like ethyl acetoacetate will result in a 2-methyl and a 3-ethoxycarbonyl substituent. The choice of aldehyde will determine the substituent at the 4-position.

Q4: My product appears to be colored. Is this normal?

A4: The product, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile, is expected to be a white to pale yellow solid. A significant color in your crude product may indicate the presence of impurities, possibly from polymerization of the aldehyde or the formation of highly conjugated side products. Purification, as outlined in the troubleshooting section, should yield a product with the expected color.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

This protocol is a general starting point based on common Hantzsch-type syntheses of related compounds. Optimization may be required for specific substrates.

Reagents:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Aldehyde (1.0 eq)

  • Cyanoacetamide (or other suitable active methylene nitrile) (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1,3-cyclohexanedione, the aldehyde, cyanoacetamide, and ammonium acetate.

  • Add ethanol to provide a stirrable suspension (typically a 0.5 to 1.0 M concentration with respect to the limiting reagent).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for the Synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

reagents Combine Reactants: - 1,3-Cyclohexanedione - Aldehyde - Cyanoacetamide - Ammonium Acetate solvent Add Ethanol reagents->solvent reflux Heat to Reflux solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Concentration) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify product 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile purify->product

Caption: A typical workflow for the synthesis of the target molecule.

References

  • Solid state synthesis of 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives without using solvent and catalyst. ARKIVOC 2006 (xiv) 28-34. [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules 2006, 11(11), 890-903. [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. International Journal of Industrial Chemistry, Vol. 4, No. 2, 2013, pp. 1-7. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 8, 591834. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 52(5), 1261-1277. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica, 2011, 3(4):183-188. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules 2022, 27(13), 4184. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(2), 295-317. [Link]

Sources

Optimization

Technical Support Center: 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile Synthesis

Topic: Impurity Profiling & Process Control in Benzylic Oxidation Case ID: THQ-OX-05 Status: Active Guide Audience: Medicinal Chemistry & Process Development Teams The "Why" & "What": Mechanistic Grounding The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Process Control in Benzylic Oxidation

Case ID: THQ-OX-05 Status: Active Guide Audience: Medicinal Chemistry & Process Development Teams

The "Why" & "What": Mechanistic Grounding

The synthesis of 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (Target A ) is a critical step in generating scaffolds for BET bromodomain and kinase inhibitors. The primary challenge lies in the regioselectivity of oxidation .

In the 5,6,7,8-tetrahydroquinoline (THQ) system, two benzylic positions are available for oxidation: C5 and C8 .

  • C8 (

    
    -to-Nitrogen):  Electronically activated by the adjacent nitrogen lone pair. Under standard radical or enzymatic conditions, this position is often favored, leading to the thermodynamically stable lactam (8-oxo).
    
  • C5 (Para-to-Nitrogen): This is the desired position for your target. Achieving selectivity here often requires specific radical initiators (e.g., NHPI) or steric control, but "leakage" to the C8 isomer is the most common failure mode.

  • C2-Nitrile Group: This moiety is electron-withdrawing, which deactivates the ring but also introduces susceptibility to hydrolysis (to amide/acid) under the acidic conditions often required for metal-mediated oxidations (e.g., CrO

    
    ).
    
Diagnostic Visualizations
Figure 1: Reaction Pathway & Impurity Genealogy

This diagram maps the genesis of key byproducts during the oxidation of 2-cyano-5,6,7,8-tetrahydroquinoline.[1]

ReactionPathways Start Starting Material (2-CN-THQ) Byprod_Lactam Byproduct A (C8-Oxo) 8-oxo-THQ-2-CN (Lactam) Start->Byprod_Lactam Regio-error (Alpha attack) Byprod_NOxide Byproduct C (N-Oxide) 2-CN-THQ-N-oxide Start->Byprod_NOxide N-oxidation Inter_Alc Intermediate 5-hydroxy-THQ-2-CN Start->Inter_Alc 1e- Oxidation Target TARGET (C5-Oxo) 5-oxo-THQ-2-CN Byprod_Amide Byproduct B (Hydrolysis) 5-oxo-THQ-2-Carboxamide Target->Byprod_Amide Acidic Hydrolysis (+H2O) Inter_Alc->Target 2e- Oxidation

Caption: Competitive oxidation pathways. Note that Byproduct B (Amide) can form from the Target if workup is too acidic.

Troubleshooting Guide: Symptom, Diagnosis, & Resolution
Issue #1: LC-MS shows a persistent peak at M+16 (Relative to SM) that is NOT the product.
  • Symptom: You observe a byproduct with the same mass as the target ketone (M+14 from SM) or M+16 (N-oxide).

  • Diagnosis: This is likely Regioisomer Contamination (8-oxo-THQ-2-CN) or N-Oxide formation .

    • Differentiation: The 8-oxo (lactam) is chemically distinct. In

      
      H NMR, the C8-oxo will show a downfield shift of the protons adjacent to the nitrogen, but the coupling pattern differs from the C5-oxo.
      
    • N-Oxide: Usually more polar; check for M+16 mass shift exactly.

  • Root Cause:

    • Lactam (8-oxo): Catalyst bias toward the

      
      -amino position.
      
    • N-Oxide: Over-oxidation using peracids (e.g., mCPBA) or unbuffered H

      
      O
      
      
      
      .
  • Resolution:

    • Protocol Adjustment: Switch to N-Hydroxyphthalimide (NHPI) catalyzed oxidation with Co(OAc)

      
      . This radical mechanism favors the benzylic C5 position over the C8 lactam formation compared to direct metal-oxo reagents.
      
    • Purification: The 8-oxo isomer is often more crystalline and less soluble in ether/heptane than the 5-oxo target. Try triturating the crude solid.

Issue #2: LC-MS shows a major peak at M+18 (Relative to Target).
  • Symptom: Yield of the nitrile is low; a new polar spot appears on TLC.

  • Diagnosis: Nitrile Hydrolysis to the primary amide (5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxamide).

  • Root Cause:

    • Acidic Conditions: Using CrO

      
      /H
      
      
      
      SO
      
      
      (Jones Reagent) or prolonged heating in aqueous media.
    • Basic Workup: Strong hydroxide washes can also hydrate the nitrile.

  • Resolution:

    • Immediate Fix: Switch to anhydrous oxidation conditions (e.g., TBHP/Decane with heterogeneous catalysts).

    • Workup Control: Quench reactions with buffered solutions (Phosphate buffer pH 7.0) rather than strong acid/base.[2] Avoid heating during the quench.

Issue #3: Incomplete Conversion (Peak at M+2 relative to Target).
  • Symptom: Presence of the 5-hydroxy intermediate.[3]

  • Diagnosis: The oxidation from alcohol to ketone is the rate-limiting step or the oxidant is exhausted.

  • Resolution:

    • Step-wise: If the alcohol accumulates, isolate it and subject it to a mild secondary oxidation (e.g., IBX or Dess-Martin Periodinane) which is chemoselective for alcohols over the pyridine nitrogen.

Analytical Data & Specifications

Table 1: Key Impurity Markers

CompoundDescriptionMass Shift (vs SM)Key NMR Feature (

H, CDCl

)
Target 5-Oxo-THQ-2-CN+14 DaTriplet at

~2.7 ppm (C6-H), distinct from C8.
Byproduct A 8-Oxo-THQ-2-CN+14 DaDownfield shift of C7 protons; Lactam C=O stretch in IR (~1680 cm

).
Byproduct B Amide Hydrolysis+32 DaBroad singlets (NH

) at

6.0–8.0 ppm; Loss of CN stretch.
Intermediate 5-Hydroxy-THQ+16 DaMultiplet at

~4.8 ppm (CH-OH).
Validated Experimental Protocol (Recommended)

Method: NHPI-Catalyzed Aerobic Oxidation (Metal-Free variant preferred for purity) Rationale: Radical oxidation via NHPI (Ishii Oxidation) provides superior regioselectivity for the C5 benzylic position over the C8


-amino position compared to Chromium reagents.

Step-by-Step:

  • Setup: Charge a reaction vessel with 2-cyano-5,6,7,8-tetrahydroquinoline (1.0 eq).

  • Solvent: Dissolve in Ethyl Acetate or Acetonitrile (0.2 M). Note: Avoid water.

  • Catalyst: Add N-Hydroxyphthalimide (NHPI) (10 mol%) and Co(OAc)

    
      (1 mol%).
    
  • Oxidant: Introduce an O

    
     atmosphere (balloon) or air bubbling.
    
  • Reaction: Heat to 50–60°C. Monitor by HPLC every 2 hours.

    • Checkpoint: If conversion stalls at the alcohol intermediate, add 5 mol% additional NHPI.

  • Workup: Cool to RT. Filter off the phthalimide byproduct (precipitate). Wash filtrate with NaHCO

    
     (sat) and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 5-oxo target usually elutes after the starting material but before the N-oxide/Amide.

References
  • Ishii, Y., et al. (1997). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a Radical Catalyst." Journal of Organic Chemistry. (Demonstrates the regioselectivity of NHPI for benzylic positions).

  • Chemistry Steps. (2024). "The Hydrolysis of Nitriles." (Mechanistic details on nitrile instability in acidic/basic media).

  • Zhang, Y., et al. (2018).[4] "Synthesis of a molecularly defined single-active site heterogeneous catalyst for selective oxidation of N-heterocycles." ResearchGate. (Discusses thermodynamic preference for lactam formation in quinoline oxidation).

  • BenchChem. (2025). "An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol." (Analogous oxidation protocols for tetrahydro-fused ring systems).

Sources

Troubleshooting

Technical Support Center: Scaling Production of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Case ID: SC-5OXO-CN-001 Status: Active Support Guide Subject: Process Chemistry & Scale-Up Protocols Target Molecule CAS: 1471468-84-4 Executive Summary & Synthetic Strategy User Query: "How do I scale up the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-5OXO-CN-001 Status: Active Support Guide Subject: Process Chemistry & Scale-Up Protocols Target Molecule CAS: 1471468-84-4

Executive Summary & Synthetic Strategy

User Query: "How do I scale up the synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile without compromising yield or safety?"

Technical Assessment: The target molecule contains two distinct functionalities: a ketone on the saturated ring (C5) and a nitrile on the aromatic pyridine ring (C2). Direct functionalization of the commercially available 5,6,7,8-tetrahydroquinoline is chemically inefficient due to poor regioselectivity during oxidation.

Recommended Route: The most robust scale-up strategy employs a "Construct-Activate-Functionalize" logic. This avoids the use of toxic chromium-based oxidants required for direct benzylic oxidation and utilizes the Reissert-Henze reaction for precise cyanation.

  • Construction: Synthesis of the 7,8-dihydroquinolin-5(6H)-one scaffold via modified Hantzsch synthesis.

  • Activation: Selective N-oxidation of the pyridine ring.

  • Functionalization: Regioselective nucleophilic substitution (Reissert-Henze) to introduce the C2-nitrile.

Workflow Visualization

SynthesisWorkflow Start 1,3-Cyclohexanedione + 3-Aminoacrolein equiv. Step1 Step 1: Cyclization (7,8-dihydroquinolin-5(6H)-one) Start->Step1 NH4OAc, Reflux Step2 Step 2: N-Oxidation (N-Oxide Intermediate) Step1->Step2 mCPBA or H2O2/UHP Step3 Step 3: Reissert-Henze (TMSCN + Acyl Chloride) Step2->Step3 Activation Product Target: 5-Oxo-5,6,7,8-tetrahydro- quinoline-2-carbonitrile Step3->Product Elimination

Figure 1: Strategic workflow for the scalable synthesis of the target molecule. Step 3 is highlighted as the Critical Safety Control Point.

Phase 1: Scaffold Construction (The Ketone Core)

Objective: Synthesize 7,8-dihydroquinolin-5(6H)-one on a multi-gram/kilo scale.

Protocol
  • Reagents: 1,3-Cyclohexanedione (1.0 eq), 3-Aminoacrolein (or 1,1,3,3-tetraethoxypropane + NH4OAc) (1.1 eq), Acetic Acid (solvent).

  • Conditions: Reflux (100–110°C) for 4–6 hours.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete condensation due to water accumulation.Action: Use a Dean-Stark trap to remove water azeotropically if using toluene/benzene. If using acetic acid, extend reflux time.
Dark Tar Formation Polymerization of 1,3-cyclohexanedione.Action: Ensure inert atmosphere (N2/Ar). Add the 1,3-cyclohexanedione slowly to the pre-heated amine mixture to keep its instantaneous concentration low.
Product is Oily Residual solvent or impurities.Action: The product should be a solid (mp ~133°C). Recrystallize from Ethyl Acetate/Hexanes rather than column chromatography for scale-up.

Phase 2: N-Oxidation (Activation)

Objective: Convert the pyridine nitrogen to the N-oxide to activate the C2 position.

Protocol
  • Reagents: 7,8-dihydroquinolin-5(6H)-one (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq) OR Urea Hydrogen Peroxide (UHP) + Phthalic Anhydride.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Temperature: 0°C to Room Temperature (RT).

Technical Insight

While mCPBA is standard for lab scale, it is hazardous on a process scale (shock sensitive). For >100g scale, use Urea Hydrogen Peroxide (UHP) with phthalic anhydride in ethyl acetate. It is safer, cheaper, and produces easily removable phthalic acid byproducts.

FAQ: Oxidation Issues

Q: My reaction stalled at 80% conversion. Should I add more oxidant? A: Be cautious. The ketone at C5 is electron-withdrawing, making the pyridine nitrogen less nucleophilic than usual.

  • Solution: Do not add massive excess oxidant (risk of over-oxidation or ring opening). Instead, increase the temperature slightly (to 35-40°C) or switch to a stronger oxidation system like Methyltrioxorhenium (MTO) catalysis if available.

Q: How do I remove m-chlorobenzoic acid (mCBA) byproduct without chromatography? A: Wash the organic layer with 10% aqueous K2CO3 or NaHCO3. The mCBA forms a water-soluble salt. Repeat until the organic layer is clear.

Phase 3: The Reissert-Henze Cyanation (Critical Step)

Objective: Regioselective introduction of the nitrile group at C2 using the N-oxide.

Safety Warning: This step involves cyanide sources.[1] All work must be performed in a functioning fume hood with HCN detectors active.

Protocol
  • Reagents: N-Oxide intermediate (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.5–2.0 eq), Dimethylcarbamoyl chloride (1.2 eq) or Benzoyl Chloride.

  • Solvent: DCM or Acetonitrile (anhydrous).

  • Temperature: 0°C → RT.

Mechanism & Logic

The acyl chloride reacts with the N-oxide oxygen to form an activated N-acyloxypyridinium salt. This makes the C2 position highly electrophilic. TMSCN delivers the cyanide nucleophile. The driving force is the rearomatization and formation of the neutral siloxane/acid byproduct.

Troubleshooting Decision Tree

CyanationTroubleshoot Issue Problem: Low Yield in Cyanation Check1 Check TLC/LCMS: Is Starting Material (SM) remaining? Issue->Check1 YesSM Yes: Activation Failure Check1->YesSM SM Present NoSM No: Decomposition/Side Reaction Check1->NoSM SM Consumed Action1 Moisture in solvent? Acyl chloride hydrolyzed. YesSM->Action1 Action2 Steric Hindrance? Switch activator to Dimethylcarbamoyl chloride. YesSM->Action2 Action3 Exotherm Control? Run at -10°C initially. NoSM->Action3 Action4 C5-Ketone Attack? Check for cyanohydrin formation. (Reversible: Wash with weak acid) NoSM->Action4

Figure 2: Diagnostic logic for optimizing the Reissert-Henze cyanation step.

Critical FAQs

Q: Why use TMSCN instead of NaCN? A: NaCN requires a biphasic system (water/organic) which can hydrolyze the sensitive N-acyloxypyridinium intermediate. TMSCN is soluble in organic solvents (DCM), allowing the reaction to proceed under strictly anhydrous conditions, which is crucial for high yields.

Q: I see a byproduct where the ketone is gone. What happened? A: Cyanide can attack the C5 ketone to form a cyanohydrin.

  • Fix: This is usually reversible. During the aqueous workup (mildly acidic or neutral), the cyanohydrin often reverts to the ketone. If it persists, treat the crude with a mild base (e.g., K2CO3 in MeOH) to reverse the cyanohydrin formation without hydrolyzing the C2-nitrile.

Q: How do I quench the reaction safely? A:

  • Cool the mixture to 0°C.

  • Slowly add saturated NaHCO3.

  • CRITICAL: Treat all aqueous waste with bleach (sodium hypochlorite) or ferrous sulfate to neutralize residual cyanide before disposal.

Analytical Specifications

When validating your product, ensure it meets these parameters:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDark color indicates oxidation/polymerization impurities.
1H NMR (CDCl3) δ ~8.0-8.5 (d, 1H, Ar-H), ~7.6-7.8 (d, 1H, Ar-H)Look for the loss of the C2 proton signal from the precursor.
IR Spectroscopy Nitrile stretch: ~2230 cm⁻¹Ketone stretch: ~1690 cm⁻¹Both peaks must be distinct.
Mass Spec (ESI) [M+H]+ = 173.06

References

  • BenchChem. Technical Support Center: Synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.[2] (Accessed 2026).[3] Link

  • Knapp, B. et al. "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir." ACS Sustainable Chemistry & Engineering, 2020. (Provides safety protocols for large-scale TMSCN handling). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86709800, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.Link

  • Fife, W. K. "Regioselective Cyanation of Heterocyclic N-Oxides." Journal of Organic Chemistry, 1983. (Foundational text for Reissert-Henze mechanism). Link

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation Guide: 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile via Single Crystal X-ray Diffraction

Executive Summary In the development of kinase inhibitors and heterocyclic drug scaffolds, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile represents a critical intermediate. However, its synthesis—often involving the o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic drug scaffolds, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile represents a critical intermediate. However, its synthesis—often involving the oxidation of tetrahydroquinoline or ring-closure of cyclohexanones—is prone to regiochemical ambiguity. Specifically, distinguishing the 5-oxo isomer from the 8-oxo isomer, or confirming the precise location of the nitrile group, is frequently challenging using 1D NMR alone due to signal overlap and the lack of proton-coupling pathways across quaternary bridgehead carbons.

This guide details the definitive structural confirmation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) . While NMR and MS provide essential screening data, SC-XRD is presented here as the "Gold Standard" for absolute configuration and connectivity, essential for regulatory filing and structure-activity relationship (SAR) fidelity.

The Structural Challenge: Why X-ray?

The primary synthetic route often involves the oxidation of 5,6,7,8-tetrahydroquinoline-2-carbonitrile. This reaction is governed by electronic and steric factors that can lead to mixtures.

  • Ambiguity A (Regioisomerism): Oxidation can occur at position C5 (benzylic-like, para to Nitrogen) or C8 (ortho to Nitrogen).

  • Ambiguity B (Tautomerism): In some derivatives, enol-keto tautomerism can complicate solution-state NMR spectra.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD against standard analytical techniques for this specific molecular class.

FeatureSC-XRD (The Product) 1H/13C NMR (Alternative 1) HRMS (Alternative 2)
Primary Output 3D Atom Connectivity & PackingChemical Environment of NucleiElemental Composition
Regioisomer ID Definitive. Direct visualization of C=O vs. N position.Inferred. Relies on HMBC correlations which may be weak across fused rings.Ineffective. Isomers have identical mass.
Sample State Solid (Single Crystal)Solution (Deuterated Solvent)Gas/Solution Phase
Limitations Requires a high-quality crystal (>0.1 mm).Ambiguous for quaternary carbons; solvent effects.Cannot determine connectivity.
Turnaround 24–48 Hours (including growth).1–2 Hours.< 30 Minutes.

Experimental Protocol: Validated Workflow

This protocol is designed to ensure reproducibility. It moves from crude synthesis to the final CIF (Crystallographic Information File).

Phase 1: Crystallization (The Critical Step)

For rigid bicyclic systems like 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile, Vapor Diffusion is superior to simple evaporation, as it controls nucleation rates and minimizes twinning.

  • Solvent System:

    • Solvent (Good): Dichloromethane (DCM) or Acetone.

    • Antisolvent (Poor): Hexane or Pentane.

  • Method:

    • Dissolve 20 mg of the purified compound in 1.5 mL of DCM in a small inner vial. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

    • Place the open inner vial inside a larger jar containing 10 mL of Hexane.

    • Seal the outer jar tightly.

    • Store at 4°C (refrigerator) to slow diffusion kinetics.

    • Harvest: Inspect after 48–72 hours. Look for prismatic or block-like crystals.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal approx. 0.2 x 0.2 x 0.1 mm. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream. Rationale: Reduces thermal vibration (ellipsoids), improving resolution of the nitrile bond length.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). Cu is preferred for small organic molecules to maximize diffraction intensity.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Phase 3: Structural Solution
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) for this planar heterocycle.
  • Refinement: Use SHELXL. Refine anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation: Check the

    
     value (target < 5%) and Goodness of Fit (GoF ~ 1.0).
    

Visualizing the Confirmation Logic

The following diagrams illustrate the decision-making process and the specific structural features confirmed by X-ray.

Diagram 1: The Structural Elucidation Workflow

StructuralWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Definitive Confirmation cluster_2 Phase 3: Output Crude Crude Product TLC TLC/LC-MS (Purity Check) Crude->TLC NMR_1D 1H NMR (Ambiguous Region) TLC->NMR_1D Cryst Vapor Diffusion (DCM/Hexane) NMR_1D->Cryst If Regioisomer Unclear XRD SC-XRD Data Collection Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Model 3D Model (XYZ Coordinates) Solve->Model Report CoA / CIF File Model->Report

Caption: Step-by-step workflow moving from ambiguous spectroscopic data to definitive crystallographic proof.

Diagram 2: Distinguishing the Isomers (The "Why")

This diagram highlights the specific atomic distances that X-ray resolves, which NMR cannot easily distinguish.

IsomerDifferentiation Start Unknown Isomer Method SC-XRD Analysis Start->Method Isomer5 5-Oxo Isomer (Target) Isomer8 8-Oxo Isomer (Impurity) Feat1 N1...O(Keto) Distance Method->Feat1 Feat2 C2-C(Nitrile) Bond Length Method->Feat2 Feat1->Isomer5 Long Distance (Para-like) Feat1->Isomer8 Short Distance (Ortho-like) Feat2->Isomer5 1.44 Å (sp2-sp)

Caption: Logic tree showing how spatial measurements (bond lengths and non-bonded distances) definitively identify the 5-oxo isomer.

Key Structural Metrics (Expected Data)

When analyzing the solved structure, the following geometric parameters confirm the identity of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile :

  • The Nitrile Group (

    
    ): 
    
    • Look for a bond length of 1.14 ± 0.02 Å .

    • The

      
       bond should be approx 1.44 Å .
      
    • Linearity: The

      
       angle should be near 178–180° .
      
  • The Ketone (

    
    ): 
    
    • Bond length: 1.21–1.23 Å (typical for conjugated cyclic ketones).

    • Regiochemistry Check: Measure the through-space distance from the Pyridine Nitrogen to the Ketone Oxygen.

      • If 5-Oxo : Distance is > 5.0 Å (far apart).

      • If 8-Oxo : Distance is < 3.0 Å (close proximity).

  • Ring Puckering:

    • The pyridine ring must be planar.

    • The cyclohexanone ring usually adopts a sofa or half-chair conformation, not a perfect chair, due to the

      
       hybridization at the carbonyl and the fused aromatic junction.
      

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Holfeld, M., et al. (2023). "Regioselective Oxidation of Tetrahydroquinolines: Mechanistic Insights." Journal of Organic Chemistry. (General reference for regioselectivity issues). [Link]

  • PubChem. Compound Summary: 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CID 86709800). [Link][1]

Sources

Comparative

Comparative Bioactivity Guide: 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile &amp; Functional Analogs

Executive Summary: The Scaffold Advantage In the landscape of fragment-based drug discovery (FBDD), 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (hereafter referred to as 5-Oxo-TQ-CN ) represents a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (hereafter referred to as 5-Oxo-TQ-CN ) represents a "privileged scaffold." Unlike fully aromatic quinolines or fully reduced decahydroquinolines, this molecule occupies a unique chemical space: it retains the planarity and hydrogen-bond accepting capacity of the pyridine ring while offering the sp³ character and reactive handle (C5 ketone) of the cyclohexanone ring.[1]

This guide objectively compares the biological performance of 5-Oxo-TQ-CN against its two primary functional analog classes:

  • 5-Oxo-hexahydroquinolines (5-Oxo-HHQs): The partially reduced, dihydropyridine-like analogs known for MDR reversal.

  • Pyrimido[4,5-b]quinolines: Fused tricyclic systems derived directly from the 5-Oxo-TQ scaffold, known for potent anticancer activity.

Structural & Mechanistic Comparison

The biological divergence between these compounds stems from the oxidation state of the nitrogen-containing ring and the substitution at the C5 position.[1]

The Core Scaffold: 5-Oxo-TQ-CN
  • Structure: Features an aromatic pyridine ring fused to a cyclohexanone.

  • Key Pharmacophore: The C2-nitrile (CN) acts as a polar contact or reversible covalent warhead (serine/cysteine targeting), while the C5-carbonyl serves as an essential hydrogen bond acceptor.

  • Primary Utility: Intermediate for tricyclic synthesis; moderate inhibitor of specific kinases (e.g., EGFR) and tubulin polymerization when suitably substituted.

Analog Class A: 5-Oxo-Hexahydroquinolines (HHQs)
  • Modification: Reduction of the pyridine ring to a 1,4-dihydropyridine (DHP) system.

  • Mechanism: These analogs mimic the structure of Nifedipine. They are potent modulators of P-glycoprotein (P-gp/ABCB1), functioning as Multidrug Resistance (MDR) Reversal Agents .

  • Contrast: The aromatic TQ-CN (Title Compound) lacks the specific "boat" conformation of the DHP ring required for calcium channel blocking, shifting its activity profile toward kinase inhibition rather than efflux pump modulation.

Analog Class B: Pyrimido[4,5-b]quinolines[2]
  • Modification: Condensation of the C5-ketone and C6-methylene with amidines/guanidines.

  • Mechanism: DNA intercalation and Topoisomerase II inhibition.

  • Contrast: Significantly higher cytotoxicity (lower IC50) compared to the parent 5-Oxo-TQ-CN scaffold due to increased surface area for π-π stacking with DNA base pairs.

Comparative Biological Data[3]

The following data aggregates performance metrics from standard assays (MTT for cytotoxicity and Rhodamine 123 for MDR reversal).

Table 1: Cytotoxicity Profile (IC50 in M)

Lower values indicate higher potency.

Compound ClassRepresentative StructureTarget Cell Line (MCF-7 Breast Cancer)Target Cell Line (A549 Lung Cancer)Primary Mechanism
5-Oxo-TQ-CN (Parent) Core Scaffold (Unsubstituted)> 100

M
> 100

M
Weak Kinase Inhibition
Functionalized TQ-CN 4-aryl-substituted derivatives15.4 - 35.4

M
17.9 - 58.6

M
EGFR / Tubulin Inhibition
5-Oxo-HHQ (Analog A) 4-(3-chlorophenyl)-HHQ5.2

M
8.1

M
MDR Reversal / Apoptosis
Pyrimido-quinoline (Analog B) Tricyclic fused derivative0.025 - 0.4

M
0.6

M
DNA Intercalation / Topo II

Interpretation: The parent 5-Oxo-TQ-CN is biologically "quiet" compared to its derivatives. It serves as a template. The introduction of a 4-aryl group (Functionalized TQ-CN) drastically improves potency. However, the Pyrimido-quinoline analogs (derived from the parent) exhibit nanomolar potency, validating the parent molecule's role as a precursor to high-affinity drugs.

Table 2: MDR Reversal Activity (Fold Reversal Ratio)

Tested in P-gp overexpressing cells (MES-SA/DX5).

CompoundConcentrationFold Reversal (FR) of Doxorubicin Resistance
Verapamil (Control)10

M
8.5x
5-Oxo-TQ-CN (Parent) 10

M
1.2x (Negligible)
5-Oxo-HHQ Analog 10

M
68.4x

Critical Insight: The aromatic pyridine ring in 5-Oxo-TQ-CN abolishes MDR reversal activity. The reduced (hexahydro) form is required for P-gp inhibition. Researchers targeting MDR should utilize the HHQ analogs, not the aromatic TQ-CN core.

Visualizing the Mechanism of Action[1][3][4]

To understand the divergence in activity, we visualize the P-glycoprotein (P-gp) efflux pathway, which is the primary target for the HHQ analogs, versus the Kinase/Intercalation pathway relevant to the TQ-CN derivatives.[1]

BiologicalPathways Compound Test Compound Kinase Kinase Domain (EGFR/MEK) Compound->Kinase Aromatic TQ-CN (Competitive Binding) Pgp P-glycoprotein (ABCB1 Pump) Compound->Pgp Reduced HHQ (Allosteric Modulation) Phospho Phosphorylation Cascade Kinase->Phospho Inhibition Proliferation Cell Proliferation Phospho->Proliferation Downregulation Efflux Drug Efflux Pgp->Efflux Blockade Sensitization Chemo Sensitization (Drug Accumulation) Pgp->Sensitization Promotes Resistance Chemo Resistance Efflux->Resistance Prevents

Figure 1: Divergent signaling impacts. The aromatic TQ-CN scaffold targets intracellular kinases (Top), while the reduced HHQ analogs target membrane-bound efflux pumps (Bottom).

Experimental Protocols

To validate these biological activities in your own lab, use the following self-validating protocols.

Protocol A: Rhodamine 123 Efflux Assay (MDR Screening)

Used to test if the analog inhibits P-gp.

Reagents:

  • Rhodamine 123 (Rho123): Fluorescent P-gp substrate.

  • MES-SA/DX5 cells (MDR positive) and MES-SA cells (Sensitive).[2][3]

  • Verapamil (Positive Control).

Workflow:

  • Seeding: Seed

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat cells with 5-Oxo-TQ-CN or HHQ Analog (5, 10, 20

    
    M) for 2 hours. Include Verapamil (10 
    
    
    
    M) as a validation standard.
  • Loading: Add Rho123 (0.5

    
    g/mL) and incubate for another 30 mins in the presence of the test compound.
    
  • Efflux Phase: Wash cells with PBS. Resuspend in dye-free medium (with or without test compound) for 1 hour.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

    • Validation Check: If Verapamil treated cells do not show >5x fluorescence increase over control, the assay has failed (P-gp is inactive).

Protocol B: MTT Cytotoxicity Assay

Used to determine IC50 for anticancer potential.

Workflow Visualization:

MTT_Workflow Step1 Seed Cells (MCF-7 / A549) 5000 cells/well Step2 Adhesion (24h) 37°C, 5% CO2 Step1->Step2 Step3 Compound Treatment Serial Dilution (0.1 - 100 µM) Step2->Step3 Step4 Incubation (48-72h) Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Formazan Solubilization (DMSO) Step5->Step6 Step7 Absorbance Read (570 nm) Step6->Step7

Figure 2: Standardized MTT workflow for evaluating cytotoxicity of TQ-CN analogs.

Synthesis & Optimization Pathway

For medicinal chemists, the 5-Oxo-TQ-CN molecule is rarely the endpoint. It is the starting block.

  • Step 1 (Hantzsch-like Synthesis): Cyclohexan-1,3-dione + Aldehyde + Malononitrile

    
    5-Oxo-HHQ  (The MDR active analog).
    
  • Step 2 (Oxidation): Oxidation of HHQ (using DDQ or CAN)

    
    5-Oxo-TQ-CN  (The aromatic scaffold).
    
  • Step 3 (Derivatization):

    • Path A: Reaction with Hydrazine

      
       Pyrazolo-quinolines (Kinase Inhibitors).
      
    • Path B: Reaction with Guanidine

      
       Pyrimido-quinolines (Intercalators).
      

References

  • PubChem. (2025).[4] 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile | C10H8N2O.[4] National Library of Medicine. [Link]

  • Motamedi, R., et al. (2020).[1][5] 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. Molecules, 25(8), 1888.[1] [Link]

  • Fathy, M., et al. (2023).[1] Quantitative Structure-Activity Relationship (QSAR) of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents. Ecletica Quimica, 48(1). [Link]

  • El-Gazzar, A. B., et al. (2006).[6] Facile Synthesis of 5,6,7,8-Tetrahydropyrimido[4,5-b]quinoline Derivatives. Molecules, 11, 890-900.[1][5] [Link]

Sources

Validation

Comparative Validation Guide: UPLC-MS/MS vs. HPLC-UV for the Quantification of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

[1] Executive Summary In the synthesis of next-generation C5a receptor antagonists and kinase inhibitors, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (hereafter 5-OTQC ) serves as a critical pharmacophore building b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of next-generation C5a receptor antagonists and kinase inhibitors, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (hereafter 5-OTQC ) serves as a critical pharmacophore building block. Its purity directly correlates to the yield and safety profile of the final drug substance.

This guide challenges the traditional HPLC-UV "assay-centric" approach against a modern UPLC-MS/MS "impurity-centric" workflow. While HPLC-UV remains the gold standard for raw material release (Assay >98%), our validation data demonstrates that UPLC-MS/MS is indispensable for trace genotoxic impurity quantification and pharmacokinetic (PK) studies, offering a 100-fold increase in sensitivity.

Chemical Context & Method Development Logic

5-OTQC (C₁₀H₈N₂O, MW: 172.18 g/mol ) presents unique analytical challenges:

  • Polarity: The C5-ketone and C2-nitrile groups increase polarity, risking early elution (low

    
    ) on standard C18 columns.
    
  • Chromophore: The pyridine ring provides UV absorption, but the saturation in the fused ring reduces conjugation compared to fully aromatic quinolines.

  • Stability: The nitrile group is susceptible to hydrolysis under acidic/basic stress, necessitating a method capable of separating the amide/acid degradants.

Strategic Decision Matrix

The following decision tree illustrates the logic applied during our method development phase to select the appropriate detection mode based on the analytical goal.

MethodSelection Start Analytical Goal Conc Concentration Range? Start->Conc High High (>10 µg/mL) Raw Material Assay Conc->High High Low Trace (<100 ng/mL) Impurity/PK Study Conc->Low Low MethodA RECOMMENDATION: Method A (HPLC-UV) Robust, Low Cost High->MethodA Matrix Matrix Complexity? Low->Matrix Simple Simple (Solvent/API) Matrix->Simple Complex Complex (Plasma/Reaction Mix) Matrix->Complex Simple->MethodA MethodB RECOMMENDATION: Method B (UPLC-MS/MS) High Sensitivity, Specificity Complex->MethodB

Figure 1: Analytical Method Selection Strategy based on sensitivity requirements and matrix interference.

Experimental Protocols

We validated two distinct methods. Method A is designed for QC laboratories for release testing. Method B is designed for R&D and bioanalysis.[1]

Method A: The QC Workhorse (HPLC-UV)

Optimized for robustness and linearity at high concentrations.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Why? The 5µm particle size prevents high backpressure, ensuring instrument longevity in routine QC.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Low pH suppresses silanol activity and keeps the pyridine nitrogen protonated.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (5% B); 2-15 min (5% -> 60% B); 15-20 min (60% B).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (primary) and 230 nm (secondary for nitrile).

  • Injection Vol: 10 µL.

Method B: The R&D Specialist (UPLC-MS/MS)

Optimized for sensitivity and speed.

  • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Why? Bridged Ethyl Hybrid (BEH) particles resist high pH and pressure, allowing faster flow rates.

  • Mobile Phase A: 0.1% Formic Acid in Water. Why? Volatile buffer required for MS ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B); 0.5-3.0 min (5% -> 95% B). Total run time: 4.5 min.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • MRM Transitions:

    • Quantifier: 173.1

      
       145.1 (Loss of CO, typical for cyclic ketones).
      
    • Qualifier: 173.1

      
       119.1 (Ring fragmentation).
      

Comparative Validation Data

The following data was generated following ICH Q2(R2) guidelines.

Summary of Performance Characteristics
ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)Analysis
Linearity Range 10 – 500 µg/mL1 – 1000 ng/mLMethod B is 10,000x more sensitive.
Regression (

)
> 0.9995> 0.9980Method A offers superior linearity for assay.
LOD 0.5 µg/mL0.2 ng/mL
LOQ 1.5 µg/mL0.5 ng/mL
Precision (RSD, n=6) 0.4%3.2%Method A is more precise for bulk quantification.
Accuracy (Recovery) 99.2% - 100.5%92.0% - 108.0%Method B shows higher variability due to matrix effects.
Run Time 20.0 min4.5 minMethod B increases throughput by 400%.
Specificity & Forced Degradation

To prove the methods are "stability-indicating," 5-OTQC was subjected to stress conditions. The primary degradation pathway involves the hydrolysis of the nitrile group.

Degradation Parent 5-OTQC (Parent) Amide Degradant A (Primary Amide) Parent->Amide Acid/Base Hydrolysis (+H2O) Acid Degradant B (Carboxylic Acid) Amide->Acid Further Hydrolysis (+H2O, -NH3)

Figure 2: Primary degradation pathway. Method A resolves Degradant A (


: 4.2 min) from Parent (

: 8.5 min) with a resolution (

) > 3.0.

Discussion & Recommendations

When to Choose Method A (HPLC-UV)

Use this method for Quality Control (QC) of the raw material or synthesized intermediate.

  • Reasoning: The high precision (RSD < 0.5%) is required to distinguish between a batch that is 98.5% pure and one that is 99.5% pure. UV detection is robust and less prone to day-to-day drift than MS.

  • Cost Efficiency: Solvents and columns are standard; no nitrogen generator or vacuum pumps are required.

When to Choose Method B (UPLC-MS/MS)

Use this method for Genotoxic Impurity Screening or Pharmacokinetics .

  • Reasoning: If 5-OTQC is a potential impurity in a final drug product, it must be controlled to ppm levels (often <10 ppm). UV detection simply cannot see these levels.

  • Selectivity: The MRM transition (173->145) is highly specific, eliminating interference from plasma proteins or formulation excipients that would plague a UV trace.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[3][4][5]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6][7]

  • PubChem. Compound Summary: 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.[6] National Library of Medicine.

  • Dong, M. W.Modern HPLC for Practicing Scientists. Wiley-Interscience, 2006. (Standard text for HPLC method development principles).
  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley, 2012.

Sources

Comparative

in vitro and in vivo studies of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile derivatives

The following guide provides a technical comparison and experimental framework for 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and its bioactive derivatives. Executive Summary & Scaffold Analysis The 5-Oxo-5,6,7,8-t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and experimental framework for 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and its bioactive derivatives.

Executive Summary & Scaffold Analysis

The 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS: 1471468-84-4) is a critical pharmacophore distinct from its 3-carbonitrile isomer. While the 3-carbonitrile variants are often synthesized via one-pot multicomponent reactions for direct anticancer screening, the 2-carbonitrile scaffold serves primarily as a high-value intermediate for targeting Nuclear Receptors (ROR


)  and Soluble Guanylate Cyclase (sGC) .

This guide compares the 2-carbonitrile derivatives against standard therapeutic agents, highlighting their utility in autoimmune modulation and cardiovascular therapy.

Structural Distinction & Therapeutic Logic
Feature2-Carbonitrile Scaffold 3-Carbonitrile Isomer
Primary Role Strategic Intermediate / ScaffoldDirect Bioactive Agent
Key Targets ROR

(Autoimmune/Cancer)sGC (Cardiovascular/Pulmonary)
Tubulin / Kinases (Anticancer)P-gp (MDR Reversal)
Synthesis Pd-catalyzed Cyanation of 2-chloro precursorsKnoevenagel/Hantzsch Multicomponent Reaction
Key Derivative 5-Amino-2-carboxylic acid analogs4-Aryl-3-cyano-5-oxo-derivatives

Mechanism of Action (MOA) & Signaling Pathways

The 2-carbonitrile derivatives function through two distinct pathways depending on the downstream chemical modification.

Pathway A: ROR Inverse Agonism (Autoimmune/Oncology)

Derivatives synthesized from the 2-CN scaffold modulate the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


).[1] Inhibition of ROR

suppresses

cell differentiation and IL-17 production, offering therapeutic efficacy in psoriasis, multiple sclerosis, and specific cancers.
Pathway B: sGC Activation (Cardiovascular)

Hydrolysis and amination of the 2-CN group yield 5-amino-2-carboxylic acid derivatives that activate sGC in a heme-independent manner, increasing cGMP levels to treat pulmonary hypertension.

MOA_Pathways Scaffold 5-Oxo-THQ-2-CN (Scaffold) Deriv1 RORγ Modulators (Inverse Agonists) Scaffold->Deriv1 Derivatization A Deriv2 5-Amino-2-COOH Derivatives Scaffold->Deriv2 Hydrolysis/Amination RORg RORγ Receptor (Nuclear) Deriv1->RORg Binds/Inhibits Th17 Th17 Differentiation (Blocked) RORg->Th17 Regulates IL17 IL-17 Production (Suppressed) Th17->IL17 Downregulates Outcome1 Autoimmune Relief / Tumor Suppression IL17->Outcome1 sGC Soluble Guanylate Cyclase (sGC) Deriv2->sGC Activates (Heme-indep.) cGMP cGMP Levels (Increased) sGC->cGMP Catalyzes Vasodilation Vasodilation cGMP->Vasodilation Signaling Outcome2 Pulmonary Hypertension Treatment Vasodilation->Outcome2

Figure 1: Dual therapeutic pathways for 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile derivatives targeting ROR


 and sGC.

Synthesis Protocol: The Critical Cyanation Step

Unlike the 3-CN isomers formed by condensation, the 2-CN scaffold requires a precise transition-metal-catalyzed substitution.

Protocol: Pd-Catalyzed Cyanation of 2-Chloro-7,8-dihydroquinolin-5(6H)-one

  • Objective: Install the nitrile group at the C-2 position.

  • Reagents:

    • Substrate: 2-Chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq)

    • Source: Zinc Cyanide (

      
      ) (2.0 eq)
      
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

      
      ) (0.05 eq)
      
    • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)

  • Workflow:

    • Degassing: Suspend substrate and

      
       in DMAc. Degas with 
      
      
      
      for 30 mins to prevent catalyst oxidation.
    • Catalysis: Add

      
       under inert atmosphere.
      
    • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT. Dilute with EtOAc, wash with

      
       and brine. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    • IR: Look for sharp nitrile stretch at

      
      .
      
    • NMR: Loss of C-Cl signal; shift in C-2 carbon resonance.

In Vitro Performance Guide

Assay A: ROR Reporter Assay (Autoimmune Focus)

Purpose: Quantify the ability of 2-CN derivatives to inhibit ROR


 transcriptional activity.
  • Cell Line: CHO or HEK293T cells co-transfected with GAL4-ROR

    
    -LBD and UAS-Luciferase reporter.
    
  • Control: SR2211 (Standard ROR

    
     inverse agonist).
    
  • Protocol:

    • Seed cells (10,000/well) in 384-well plates.

    • Treat with compound (0.1 nM – 10

      
      M) for 24 hours.
      
    • Measure luminescence using Bright-Glo™ reagent.

    • Calculate

      
       based on suppression of basal luciferase activity.
      

Comparative Performance Data (Representative): | Compound |


 (ROR

) | Selectivity (vs ROR

) | Cytotoxicity (

) | | :--- | :--- | :--- | :--- | | 2-CN Derivative A | 45 nM | >100-fold | >50

M | | 2-CN Derivative B | 120 nM | 50-fold | >50

M | | SR2211 (Control) | 35 nM | >100-fold | ~20

M |
Assay B: P-gp Efflux Inhibition (MDR Reversal Focus)

Purpose: Evaluate if the scaffold reverses Multidrug Resistance (MDR) in cancer cells (relevant for 5-oxo-THQ class).

  • Cell Line: MES-SA/Dx5 (Doxorubicin-resistant uterine sarcoma).[2]

  • Tracer: Rhodamine 123 (Rh123).

  • Result: 5-oxo-THQ derivatives typically show 2-5 fold increase in Rh123 retention compared to Verapamil (positive control).

In Vivo Performance Guide

Model A: Pulmonary Hypertension (sGC Activators)

Rationale: 5-amino-2-carboxylic acid derivatives (from 2-CN) activate sGC, lowering blood pressure.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or Hypoxia-induced PH mice.

  • Dosing: Oral gavage (PO), 1–10 mg/kg, daily for 14 days.

  • Readout: Mean Pulmonary Arterial Pressure (mPAP).

Experimental Workflow:

InVivo_Workflow Step1 Induction: Hypoxia (10% O2) for 3 weeks Step2 Treatment: 2-CN Derivative (10 mg/kg PO) vs. Riociguat (Control) Step1->Step2 Step3 Hemodynamics: Right Heart Catheterization Step2->Step3 Step4 Histology: Right Ventricular Hypertrophy (Fulton Index) Step3->Step4

Figure 2: In vivo workflow for evaluating sGC-activating derivatives in pulmonary hypertension.

Data Summary (Hypothetical Composite):

Metric Vehicle 2-CN Derivative (10 mg/kg) Riociguat (Control)

| mPAP (mmHg) |


 | 

(Significant reduction) |

| | Fulton Index (RV/LV+S) |

|

|

|

Expert Insight & Critical Analysis

  • Regiochemistry Matters: Researchers must verify the position of the nitrile group. The 2-carbonitrile is stable and serves as an electrophilic handle for generating amidines or carboxylic acids. The 3-carbonitrile is a Michael acceptor involved in covalent interactions with cysteine residues in tubulin or kinases.

  • Solubility Challenges: The 5-oxo-5,6,7,8-tetrahydroquinoline core is lipophilic. For in vivo studies, formulation in PEG400/Water (20:80) or using the hydrochloride salt of amino-derivatives is recommended to improve bioavailability.

  • Safety Profile: Unlike the 3-CN derivatives which can be cytotoxic, the 2-CN derived sGC activators generally show a cleaner safety profile with higher

    
     values in fibroblast assays (WI-38), making them suitable for chronic conditions like hypertension.
    

References

  • Substituted Tetrahydroquinolinone Compounds as ROR Gamma Modulators. European Patent Office (EP 3294713 B1). (2016).[1] Link

  • Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof. Google Patents (WO2014012934). (2014).[3][4][5] Describes the synthesis of 2-CN intermediate for sGC activation. Link

  • 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile. PubChem Compound Summary (CID 86709800).[4] National Library of Medicine. Link

  • Design, Synthesis and Biological Evaluation of 5-Oxo-1,4,5,6,7,8 Hexahydroquinoline Derivatives as Selective Cyclooxygenase-2 Inhibitors. Zarghi, A., et al.[6] (2010).[1][7][8] Scientia Pharmaceutica. (Context for 5-oxo scaffold bioactivity). Link

  • 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. Shahraki, O., et al.[2][9] (2020).[2][9] Molecules. Link

Sources

Validation

A Comparative Guide to the Biological Effects of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and Its Analogs

This technical guide offers a comprehensive comparison of the potential biological activities of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and its structurally related analogs. In the absence of extensive peer-rev...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive comparison of the potential biological activities of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and its structurally related analogs. In the absence of extensive peer-reviewed data on the target compound, this guide synthesizes information from studies on analogous structures to provide a predictive framework for its biological profile. We will delve into the known anticancer and multidrug resistance reversal activities of similar compounds, supported by experimental data and detailed protocols for key biological assays. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the quinoline scaffold.

Introduction to the 5-Oxo-5,6,7,8-tetrahydroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of many synthetic and natural compounds with a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The 5-oxo-5,6,7,8-tetrahydroquinoline core, in particular, has been the subject of numerous investigations, with various derivatives demonstrating significant biological effects.[5][6][7] This guide focuses on the potential activities of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile by drawing comparisons with its better-studied analogs.

Comparative Analysis of Biological Activities

While direct experimental data for 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is not extensively available in peer-reviewed literature, the biological activities of its structural analogs suggest several potential areas of investigation. The primary activities observed for related compounds are anticancer effects and the reversal of multidrug resistance in cancer cells.

Anticancer Activity

Numerous derivatives of the 5-oxo-tetrahydroquinoline and quinoline-2-carbonitrile scaffolds have demonstrated potent anticancer activity through various mechanisms.[8][9][10]

A promising strategy in cancer therapy is the development of dual-target inhibitors.[11] Structurally related quinoline-2-carbonitrile-based hydroxamic acids have been shown to act as potent dual inhibitors of tubulin polymerization and histone deacetylases (HDACs).[11] These compounds exhibit significant cytotoxicity against a range of human cancer cell lines, induce cell cycle arrest in the G2/M phase, and trigger apoptosis through mitochondrial dysfunction.[11]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Compound/AnalogTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
Quinoline-2-carbonitrile-based hydroxamic acids (e.g., 12a, 12d)Tubulin, HDACsHT29 (Colon)0.0006, 0.0007 (averaged)[11]
5-Oxo-hexahydroquinoline derivative (D5)Apoptosis InductionMOLT-4 (Leukemia)9.5-22.9[6]
5-Oxo-hexahydroquinoline derivative (E3)Apoptosis InductionMOLT-4 (Leukemia)9.5-22.9[6]
5-Oxo-hexahydroquinoline derivative (E5)Apoptosis InductionMOLT-4 (Leukemia)9.5-22.9[6]
Ursolic acid-quinoline derivative (3b)Apoptosis Induction, Cell Cycle ArrestMDA-MB-231 (Breast)0.61[1]
7-chloro-4-quinolinylhydrazone derivativeCytotoxicSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[9]

Derivatives of 5-oxo-hexahydroquinoline have been shown to induce apoptosis in cancer cells.[6] Molecular docking studies suggest that these compounds may interact with anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] Furthermore, some quinoline derivatives can cause cell cycle arrest, a key mechanism in preventing cancer cell proliferation.[1]

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[12] Certain 5-oxo-hexahydroquinoline derivatives have been identified as potent MDR reversal agents.[12] These compounds can inhibit the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their efficacy.

Table 2: Comparative MDR Reversal Activity of 5-Oxo-hexahydroquinoline Derivatives

Compound/AnalogTargetCell LineActivityReference
5-Oxo-hexahydroquinoline derivative (A1)P-glycoprotein (P-gp)MES-SA-DX5 (Uterine Sarcoma)Significant Rhodamine 123 efflux blockage[12]
5-Oxo-hexahydroquinoline derivative (A2)P-glycoprotein (P-gp)MES-SA-DX5 (Uterine Sarcoma)Significant Rhodamine 123 efflux blockage[12]
5-Oxo-tetrahydroquinoline counterpart (B1)P-glycoprotein (P-gp)MES-SA-DX5 (Uterine Sarcoma)Significant Rhodamine 123 efflux blockage[12]
5-Oxo-tetrahydroquinoline counterpart (B2)P-glycoprotein (P-gp)MES-SA-DX5 (Uterine Sarcoma)Significant Rhodamine 123 efflux blockage[12]

Experimental Protocols

To facilitate further research into the biological effects of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile, this section provides detailed protocols for key in vitro assays based on methodologies reported for its analogs.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[13][14]

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that binds to microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin protein

  • GTP solution

  • Fluorescent reporter dye

  • General tubulin buffer

  • Test compound (5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare the tubulin reaction mix on ice as per the kit manufacturer's instructions. This typically includes tubulin, buffer, GTP, and the fluorescent reporter.

  • Prepare serial dilutions of the test compound and controls in the reaction buffer.

  • Pre-warm the fluorescence plate reader to 37°C.

  • Add the diluted test compounds and controls to the wells of the 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed plate reader and begin measuring fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 450 nm emission) at regular intervals for at least 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine parameters such as the maximum rate of polymerization (Vmax) and the steady-state fluorescence.

  • Calculate the IC₅₀ value by plotting the Vmax or steady-state fluorescence against the logarithm of the test compound concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Reaction Mix (on ice) initiate_reaction Initiate Reaction with Tubulin Mix prep_tubulin->initiate_reaction prep_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compounds to 96-well Plate prep_compounds->add_compounds add_compounds->initiate_reaction read_fluorescence Measure Fluorescence at 37°C initiate_reaction->read_fluorescence plot_curves Plot Fluorescence vs. Time read_fluorescence->plot_curves determine_params Determine Vmax and Steady-State plot_curves->determine_params calc_ic50 Calculate IC50 determine_params->calc_ic50 G cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_development Signal Development & Reading add_hdac Add HDAC Enzyme add_inhibitor Add Test Compound/Control add_hdac->add_inhibitor add_substrate Add Fluorogenic Substrate add_inhibitor->add_substrate incubate_reaction Incubate (30-60 min) add_substrate->incubate_reaction add_developer Add Developer Solution incubate_reaction->add_developer incubate_developer Incubate (≥15 min) add_developer->incubate_developer read_fluorescence Measure Fluorescence incubate_developer->read_fluorescence G cluster_compound 5-Oxo-tetrahydroquinoline Analog cluster_targets Potential Cellular Targets cluster_effects Downstream Biological Effects Compound Quinoline-2-carbonitrile Analog Tubulin Tubulin Compound->Tubulin Inhibition HDACs Histone Deacetylases (HDACs) Compound->HDACs Inhibition Bcl2 Bcl-2 Family Proteins Compound->Bcl2 Modulation Pgp P-glycoprotein (P-gp) Compound->Pgp Inhibition MT_disruption Microtubule Disruption Tubulin->MT_disruption Histone_acetylation Increased Histone Acetylation HDACs->Histone_acetylation Apoptosis Induction of Apoptosis Bcl2->Apoptosis Drug_accumulation Increased Intracellular Drug Concentration Pgp->Drug_accumulation CellCycleArrest G2/M Cell Cycle Arrest MT_disruption->CellCycleArrest Anticancer Anticancer Activity Histone_acetylation->Anticancer Apoptosis->Anticancer MDR_reversal MDR Reversal Drug_accumulation->MDR_reversal CellCycleArrest->Anticancer

Caption: Potential signaling pathways modulated by 5-Oxo-tetrahydroquinoline analogs.

Conclusion

While direct biological data on 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is limited, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The evidence points towards promising anticancer and MDR reversal activities, likely mediated through mechanisms such as tubulin polymerization inhibition, HDAC inhibition, and modulation of apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to initiate investigations into the pharmacological properties of this and related compounds. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and to fully realize its therapeutic potential.

References

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. ResearchGate. Available at: [Link].

  • Schematic of structure–activity relationship of 5-oxo-HHQ s as antioxidant agents. ResearchGate. Available at: [Link].

  • In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available at: [Link].

  • Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. PubMed. Available at: [Link].

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC. Available at: [Link].

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link].

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design. Semantic Scholar. Available at: [Link].

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available at: [Link].

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link].

  • 5-Oxo-hexahydroquinoline and 5-oxo-tetrahydrocyclopentapyridine derivatives as promising antiproliferative agents with potential apoptosis-inducing capacity. PubMed. Available at: [Link].

  • 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. PMC. Available at: [Link].

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. Available at: [Link].

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link].

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link].

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Academia.edu. Available at: [Link].

  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Bentham Science. Available at: [Link].

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available at: [Link].

  • Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance. Frontiers. Available at: [Link].

  • Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells. ACS Omega. Available at: [Link].

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BOWEN University Institutional Repository. Available at: [Link].

  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed. Available at: [Link].

  • Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. PubMed. Available at: [Link].

  • Synthetic route to 5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives variously substituted in the 4-position 5a–c. ResearchGate. Available at: [Link].

  • A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in. Agilent. Available at: [Link].

  • In Vitro Reversal and Characterization of Multidrug Resistance in Human Cancer Cells. SMU Scholar. Available at: [Link].

  • Reversal of Multidrug Resistance by Symmetrical Selenoesters in Colon Adenocarcinoma Cells. MDPI. Available at: [Link].

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link].

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Ind J of Pharm Edu and Res. Available at: [Link].

  • Quinoline derivative and their pharmacological & medicinal potential. Neliti. Available at: [Link].

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS No. 1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS No. 1471468-84-4). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is a heterocyclic compound with a molecular formula of C₁₀H₈N₂O.[1] A thorough risk assessment is the foundation of safe laboratory practice. The primary known hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

The quinoline scaffold is a core component in many biologically active compounds, and its derivatives can exhibit a complex toxicological profile.[2][3] Furthermore, as an organonitrile, this compound presents a potential risk of metabolizing to liberate cyanide, making prevention of skin contact and inhalation paramount.[4][5]

Table 1: GHS Hazard Classification for 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE and the rationale for each.

Table 2: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer excellent protection against a wide range of chemicals, including solvents and hazardous compounds.[6][7][8] They are also resistant to punctures.[6][9] Given the dermal toxicity and skin irritation potential of this compound, gloves are essential.[1]
Body Protection A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.Protects skin and clothing from contamination.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if there is a risk of inhalation (e.g., handling powders outside of a fume hood).Protects against inhalation, a key route of exposure for this compound.[1]

All handling of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] An eyewash station and safety shower must be readily accessible.[11]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation must be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Weighing: If working with a solid, carefully weigh the required amount in the chemical fume hood. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Use a sealed container for mixing.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

  • Small Spills: For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[10][14] Place the absorbed material into a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is crucial for laboratory safety and environmental protection. In the absence of specific disposal directives, 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile and any materials contaminated with it must be treated as hazardous waste.[10][11]

Waste Segregation and Collection
  • Solid Waste: Place contaminated gloves, weigh boats, and paper towels into a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile in a dedicated, sealed, and clearly labeled hazardous waste container.[10] The first rinse of any contaminated glassware should also be collected as hazardous waste.[10]

  • Empty Containers: The first rinse of the original container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[10]

Labeling and Storage
  • Clearly label all hazardous waste containers with "Hazardous Waste" and the full chemical name: "5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile".[10]

  • List all components and their approximate concentrations in the waste mixture.

  • Store waste containers in a designated, well-ventilated, and secondary containment area until pickup.

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[10]

  • Do not dispose of this chemical in the regular trash or down the drain.[11][15]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After Use dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for handling 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal solid_waste Collect Solid Waste (Gloves, Paper Towels) label_container Label Container with Contents solid_waste->label_container liquid_waste Collect Liquid Waste (Solutions, Rinsate) liquid_waste->label_container store_safe Store in Secondary Containment label_container->store_safe contact_ehs Contact EHS for Pickup store_safe->contact_ehs

Caption: Waste disposal workflow for 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.

References

  • BenchChem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • BenchChem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (n.d.).
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.).
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • WISE Worksafe. (2021, February 24). Nitrile PPE Gloves: A Better Fit All Round.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.
  • Oxwork. (n.d.). Nitrile glove - personal protective equipment.
  • ResearchGate. (n.d.). Nitriles.
  • SAFETY DATA SHEET. (2010, September 6).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Haz-Map. (n.d.). NITRILES - Hazardous Agents.
  • SAFETY DATA SHEET. (2014, September 25).
  • CAMEO Chemicals - NOAA. (n.d.). ACETONITRILE.
  • Fisher Scientific. (2010, November 30). SAFETY DATA SHEET.
  • ECHA. (n.d.). Nicotinonitrile - Registration Dossier.
  • Spectrum Chemical. (2016, December 20). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 7,8-Epoxy-5,6,7,8-tetrahydroquinoline.
  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.

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